4-Bromo-3-fluorophenylacetic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromo-3-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSICSVFGBAGWMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700713 | |
| Record name | (4-Bromo-3-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942282-40-8 | |
| Record name | (4-Bromo-3-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromo-3-fluorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-3-fluorophenylacetic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-fluorophenylacetic acid is a halogenated aromatic carboxylic acid that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the phenyl ring, imparts distinct physicochemical properties and reactivity, making it a valuable building block for the synthesis of complex molecules.[1] This guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound, with a focus on its relevance to drug discovery and development.
The presence of the fluorine atom can significantly influence the metabolic stability, lipophilicity, and binding affinity of a molecule, while the bromine atom serves as a versatile synthetic handle for various cross-coupling reactions.[1] These characteristics make this compound a sought-after intermediate in the creation of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 942282-40-8 | [2][3][4][5] |
| Molecular Formula | C8H6BrFO2 | [2][4][5][6] |
| Molecular Weight | 233.03 g/mol | [2][4][5][6] |
| Appearance | Off-white to light yellow solid/powder | [7] |
| Purity | Typically ≥95-98% | [2] |
| Storage | Room temperature, in a cool, dry, well-ventilated area | [4][8] |
Structural Information
The chemical structure of this compound is foundational to its reactivity and function.
Caption: Chemical structure of this compound.
Synthesis and Reactivity
While specific, detailed synthesis routes for this compound are proprietary and not extensively published in peer-reviewed literature, general synthetic strategies for analogous compounds can be inferred. A plausible synthetic approach would involve the functionalization of a pre-existing fluorophenyl scaffold. For instance, a common method for synthesizing similar phenylacetic acid derivatives is the Willgerodt-Kindler reaction or variations thereof, starting from an appropriately substituted acetophenone. Another route could involve the hydrolysis of the corresponding nitrile, which can be prepared from a bromofluorobenzyl halide.[9]
The reactivity of this compound is largely dictated by the carboxylic acid group and the bromine substituent on the aromatic ring.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. For example, Fischer esterification with an alcohol in the presence of an acid catalyst would yield the corresponding ester.[9] Reaction with thionyl chloride or oxalyl chloride would convert it to the acyl chloride, a more reactive intermediate for amide bond formation.[10]
-
Bromine Substituent: The bromine atom is an excellent leaving group in nucleophilic aromatic substitution reactions and a key participant in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 4-position of the phenyl ring, providing a powerful tool for generating molecular diversity in drug discovery programs.[11]
Caption: A plausible synthetic workflow for this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetic acid side chain. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine coupling. The methylene protons would likely appear as a singlet. For comparison, the ¹H NMR spectrum of the related compound 4-fluorophenylacetic acid shows characteristic peaks for the aromatic and methylene protons.[12][13] Similarly, the spectrum of 3-bromophenylacetic acid provides insights into the expected chemical shifts and coupling patterns.[14]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups (bromine, fluorine, and carboxylic acid).
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually around 1700 cm⁻¹.
-
C-H stretching vibrations for the aromatic ring and the methylene group.
-
C-F and C-Br stretching vibrations at lower wavenumbers.
-
Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
The NIST WebBook provides IR spectral data for the related compound 4-bromophenylacetic acid, which can serve as a useful reference.[15]
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50). Fragmentation patterns would likely involve the loss of the carboxylic acid group. The NIST WebBook also contains mass spectral data for 4-bromophenylacetic acid.[16]
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). Its utility stems from the ability to introduce fluorine and bromine into a molecule, which can favorably modulate its pharmacological properties.
-
Pharmaceutical Intermediate: It serves as a key precursor for the synthesis of more complex drug molecules. The fluorinated and brominated aromatic structure is frequently employed by medicinal chemists to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] For example, similar halogenated phenylacetic acid derivatives are used in the development of anti-inflammatory and analgesic agents.[1]
-
Fragment-Based Drug Discovery: The compound itself can be considered a fragment for use in fragment-based drug discovery (FBDD) campaigns, where small molecules are screened for their ability to bind to a biological target.
-
Protein Degrader Building Blocks: This compound is also classified as a building block for protein degraders, a novel class of therapeutics.[4]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
-
Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][7][8][17] It may also be harmful if swallowed.[18]
-
Environmental Hazards: May cause long-lasting harmful effects to aquatic life.[3]
Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[3][7][17][18]
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[3][7][17]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][7][17] Wash hands and any exposed skin thoroughly after handling.[7][17][18] Do not eat, drink, or smoke when using this product.[7][18]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[7][17] Store locked up.[17]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[7][17][18]
First Aid Measures
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[7][17]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][17][18]
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[18]
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.[7][8][17][18]
Conclusion
This compound is a key chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of a carboxylic acid functional group and both fluorine and bromine substituents on the aromatic ring provides a versatile platform for the construction of complex and biologically active molecules. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for researchers and scientists working to develop the next generation of therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (4-Bromo-3-fluorophenyl)acetic acid - Amerigo Scientific [amerigoscientific.com]
- 3. 942282-40-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. calpaclab.com [calpaclab.com]
- 5. scbt.com [scbt.com]
- 6. 942282-40-8 this compound 4-溴-3-氟苯乙酸 -Win-Win Chemical [win-winchemical.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 3-Bromo-4-fluorophenylacetic acid | 194019-11-9 [sigmaaldrich.com]
- 9. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 10. chembk.com [chembk.com]
- 11. mdpi.com [mdpi.com]
- 12. 4-Fluorophenylacetic acid(405-50-5) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. 3-Bromophenylacetic acid(1878-67-7) 1H NMR spectrum [chemicalbook.com]
- 15. 4-Bromophenylacetic acid [webbook.nist.gov]
- 16. 4-Bromophenylacetic acid [webbook.nist.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. aksci.com [aksci.com]
An In-depth Technical Guide to 4-Bromo-3-fluorophenylacetic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Halogenated Phenylacetic Acids in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a cornerstone of rational drug design. These elements can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. 4-Bromo-3-fluorophenylacetic acid (CAS No. 942282-40-8) emerges as a particularly valuable building block, offering a unique combination of reactive handles and electronic properties for the synthesis of novel bioactive molecules. This guide provides an in-depth technical overview of this compound, from its fundamental properties to its application in the synthesis of promising therapeutic agents.
Part 1: Physicochemical and Safety Profile of this compound
A thorough understanding of the physicochemical properties and safety considerations of a starting material is paramount for its effective and safe utilization in a laboratory setting.
Core Properties
This compound is a substituted phenylacetic acid derivative with the molecular formula C₈H₆BrFO₂ and a molecular weight of 233.03 g/mol .[1][2] It typically presents as a white to off-white solid and is characterized by its unique substitution pattern on the phenyl ring, which imparts specific reactivity and conformational properties to the molecule.
| Property | Value | Source(s) |
| CAS Number | 942282-40-8 | [1] |
| Molecular Formula | C₈H₆BrFO₂ | [1][2] |
| Molecular Weight | 233.03 g/mol | [1] |
| Purity | Typically ≥98% | [3][4] |
| Appearance | White to off-white solid | [4] |
| Storage | Room temperature, in a dry, well-sealed container | [4] |
Safety and Handling
As with any halogenated organic compound, appropriate safety precautions must be observed when handling this compound. It is classified as an irritant, and direct contact with the skin, eyes, and respiratory tract should be avoided.
Hazard Statements: [3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this compound and work in a well-ventilated fume hood.
Part 2: The Synthetic Utility of this compound in the Pursuit of Novel Therapeutics
The true value of this compound lies in its application as a versatile intermediate for the synthesis of complex organic molecules, particularly those with potential therapeutic applications.[5] The presence of the carboxylic acid, bromine, and fluorine moieties allows for a diverse range of chemical transformations.
A Gateway to Bioactive Scaffolds: The Synthesis of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including the inhibition of protein kinases, which are crucial targets in oncology.[6] The synthesis of these compounds often involves the condensation of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent. Substituted phenylacetic acids, such as this compound, can be readily converted into intermediates suitable for this cyclization reaction.
The following section outlines a plausible and illustrative synthetic workflow for the preparation of a novel pyrazolo[1,5-a]pyrimidine derivative, leveraging this compound as a key starting material. This protocol is a composite of established synthetic methodologies for amide bond formation and pyrazolo[1,5-a]pyrimidine synthesis.[7][8]
Experimental Workflow: Synthesis of a 7-(4-Bromo-3-fluorophenyl)pyrazolo[1,5-a]pyrimidine Derivative
This experimental protocol details a two-step process: the initial activation of this compound via amide coupling, followed by a cyclocondensation reaction to form the target pyrazolo[1,5-a]pyrimidine.
Step 1: Synthesis of N-(1H-Pyrazol-5-yl)-2-(4-bromo-3-fluorophenyl)acetamide (Intermediate)
This step involves the formation of an amide bond between this compound and a suitable aminopyrazole. The use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a standard and effective method for this transformation.
Materials:
-
This compound (1.0 eq)
-
3-Amino-1H-pyrazole (1.0 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-Amino-1H-pyrazole (1.0 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(1H-Pyrazol-5-yl)-2-(4-bromo-3-fluorophenyl)acetamide.
Causality behind Experimental Choices:
-
EDC/HOBt: This combination is a widely used and efficient coupling system for amide bond formation, minimizing side reactions and racemization if chiral centers are present.
-
DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and to facilitate the reaction.
-
Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the reaction. The anhydrous condition is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.
Step 2: Synthesis of 7-(4-Bromo-3-fluorophenyl)pyrazolo[1,5-a]pyrimidine (Final Product)
The intermediate amide undergoes an intramolecular cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine ring system. This is often achieved by using a dehydrating/condensing agent such as phosphorus oxychloride (POCl₃) at elevated temperatures.[8]
Materials:
-
N-(1H-Pyrazol-5-yl)-2-(4-bromo-3-fluorophenyl)acetamide (from Step 1)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Protocol:
-
Suspend the N-(1H-Pyrazol-5-yl)-2-(4-bromo-3-fluorophenyl)acetamide in anhydrous toluene.
-
Carefully add phosphorus oxychloride (POCl₃) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final 7-(4-Bromo-3-fluorophenyl)pyrazolo[1,5-a]pyrimidine.
Causality behind Experimental Choices:
-
POCl₃: This reagent acts as both a dehydrating and activating agent, facilitating the intramolecular cyclization to form the pyrimidine ring.
-
Anhydrous Toluene: A non-polar, high-boiling solvent is suitable for this type of condensation reaction which requires elevated temperatures.
-
Quenching on Ice and Neutralization: The excess POCl₃ is highly reactive and must be carefully quenched. The subsequent neutralization is necessary to remove acidic byproducts.
Part 3: Concluding Remarks and Future Outlook
This compound stands as a testament to the power of halogenated building blocks in advancing medicinal chemistry and drug discovery. Its unique structural features provide a robust platform for the synthesis of a diverse array of complex molecules, including the promising class of pyrazolo[1,5-a]pyrimidine derivatives. The synthetic strategies outlined in this guide, rooted in established chemical principles, offer a clear pathway for researchers to harness the potential of this versatile compound. As the quest for novel therapeutics with improved efficacy and safety profiles continues, the strategic application of such well-defined and functionalized building blocks will undoubtedly play a pivotal role in shaping the future of medicine.
References
- 1. scbt.com [scbt.com]
- 2. (4-Bromo-3-fluorophenyl)acetic acid - Amerigo Scientific [amerigoscientific.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. calpaclab.com [calpaclab.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of Halogenated Phenylacetic Acids
An In-depth Technical Guide to 4-Bromo-3-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Phenylacetic acid and its derivatives are fundamental scaffolds in medicinal chemistry. The strategic incorporation of halogen atoms, such as bromine and fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability. The presence of a bromine atom provides a reactive handle for further synthetic transformations, such as cross-coupling reactions. This compound, with its unique substitution pattern, offers a valuable combination of these attributes, making it a sought-after intermediate in the synthesis of complex drug molecules and novel active pharmaceutical ingredients (APIs).[1][2][3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective use in synthesis and for ensuring the purity of the final product.
Core Properties
| Property | Value | Source |
| CAS Number | 942282-40-8 | [4][5][6][7] |
| Molecular Formula | C8H6BrFO2 | [4][6][7][8] |
| Molecular Weight | 233.03 g/mol | [4][6][7] |
| Appearance | Off-white to light yellow solid/powder | [9] |
| Purity | Typically ≥98% | [6] |
| Storage | Room temperature, in a well-ventilated, dry place | [6][10] |
Spectroscopic Data Interpretation
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene (-CH2-) protons of the acetic acid side chain. The aromatic region will display complex splitting patterns due to the coupling between the protons and the adjacent fluorine atom.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atoms attached to the fluorine and bromine will show characteristic chemical shifts, and the carbon-fluorine coupling will be observable.[11]
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid group, typically around 1700 cm⁻¹. A broad absorption for the hydroxyl (O-H) stretch of the carboxylic acid will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks).
Synthesis and Purification
While multiple synthetic routes to substituted phenylacetic acids exist, a common and reliable approach involves the functionalization of a suitable precursor.
Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound could start from a more readily available substituted toluene or acetophenone.
Caption: Retrosynthetic approach for this compound.
Illustrative Synthetic Protocol
A plausible synthesis could involve the bromination of 3-fluorotoluene followed by oxidation of the methyl group, or conversion to a benzyl halide and subsequent cyanation and hydrolysis. Another approach could be the bromination of 4-fluoroacetophenone followed by a haloform reaction or Willgerodt-Kindler reaction to obtain the phenylacetic acid. A general synthesis for a similar compound, 3-bromo-4-fluorobenzoic acid, involves the acylation of fluorobenzene, followed by bromination and hypochlorite oxidation.[12]
Note: The following is a generalized protocol and should be adapted and optimized based on laboratory conditions and available starting materials.
Step 1: Bromination of a Suitable Precursor (e.g., 3-Fluorotoluene)
-
To a solution of 3-fluorotoluene in a suitable solvent (e.g., dichloromethane or acetic acid), add a brominating agent (e.g., N-bromosuccinimide or bromine) and a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and quench any excess bromine with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-bromo-3-fluorotoluene.
Step 2: Conversion to the Phenylacetic Acid
This can be achieved through various methods. One common route is via the corresponding benzyl cyanide.
-
Convert the 4-bromo-3-fluorotoluene to 4-bromo-3-fluorobenzyl bromide using a suitable brominating agent.
-
React the benzyl bromide with sodium cyanide in a polar aprotic solvent (e.g., DMSO or acetone) to form 4-bromo-3-fluorophenylacetonitrile.
-
Hydrolyze the nitrile to the carboxylic acid by heating with a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).
-
Acidify the reaction mixture to precipitate the this compound.
Purification
The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield a product of high purity.
Analytical Characterization Workflow
Ensuring the identity and purity of the synthesized this compound is critical. A multi-step analytical workflow is recommended.
Caption: Analytical workflow for the characterization of this compound.
Applications in Research and Drug Development
This compound is a valuable building block in the synthesis of a wide range of biologically active molecules.[1]
As a Key Intermediate in Pharmaceutical Synthesis
This compound serves as a crucial precursor for the synthesis of complex drug molecules.[1] The presence of the fluorine atom can enhance the pharmacological properties of the final compound, such as improved metabolic stability and binding affinity.[2] The bromine atom allows for further molecular elaboration through reactions like Suzuki, Heck, or Sonogashira cross-coupling, enabling the introduction of diverse functional groups.
In the Development of Bioactive Compounds
Derivatives of phenylacetic acid are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The unique substitution pattern of this compound makes it an attractive starting material for the discovery of novel therapeutic agents. For instance, similar fluorinated phenylacetic acid derivatives are utilized in the synthesis of analgesics and anti-inflammatory drugs.[2]
Caption: Synthetic utility of this compound in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Precautionary Measures:
-
First Aid:
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.[9]
Conclusion
This compound is a strategically important chemical intermediate with significant potential in pharmaceutical and chemical research. Its unique structural features provide a versatile platform for the synthesis of novel compounds with enhanced biological properties. A thorough understanding of its synthesis, characterization, and handling is essential for its effective and safe utilization in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. (4-Bromo-3-fluorophenyl)acetic acid - Amerigo Scientific [amerigoscientific.com]
- 5. 942282-40-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. calpaclab.com [calpaclab.com]
- 7. scbt.com [scbt.com]
- 8. 942282-40-8 this compound 4-溴-3-氟苯乙酸 -Win-Win Chemical [win-winchemical.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. 3-Bromo-4-fluorophenylacetic acid | 194019-11-9 [sigmaaldrich.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
An In-Depth Technical Guide to 4-Bromo-3-fluorophenylacetic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Phenylacetic Acids
In the landscape of modern medicinal chemistry, halogenated synthons play a pivotal role in the design of novel therapeutics. The strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while bromine serves as a versatile synthetic handle for cross-coupling reactions and can also contribute to binding interactions. 4-Bromo-3-fluorophenylacetic acid (CAS No. 942282-40-8) is a prime example of such a strategically designed building block, offering a unique combination of functionalities for the synthesis of complex pharmaceutical agents.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and its emerging role in the development of targeted therapeutics, particularly in the field of protein degradation.
Core Molecular Attributes and Physicochemical Properties
This compound is a substituted aromatic carboxylic acid. Its fundamental properties are summarized below, providing a foundational dataset for its use in synthetic and analytical applications.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₆BrFO₂ | [2] |
| Molecular Weight | 233.03 g/mol | [2] |
| CAS Number | 942282-40-8 | [2][3] |
| Melting Point | 111-113 °C | |
| Appearance | Off-white solid / Crystalline powder | [1] |
| Purity (Typical) | ≥98% | [2] |
| Storage | Room Temperature |
Synthesis and Purification: A Mechanistic Perspective
While specific, peer-reviewed synthetic protocols for this compound are not extensively detailed in publicly available literature, a plausible and chemically sound synthetic route can be devised based on established organic chemistry principles. A common strategy involves the functionalization of a suitable precursor, such as 4-bromo-3-fluorotoluene.
One of the most effective methods for converting an aryl methyl group into a phenylacetic acid is the Willgerodt-Kindler reaction . This reaction allows for the transformation of an aryl ketone (derived from the toluene) into a thioamide, which can then be hydrolyzed to the desired carboxylic acid.
Proposed Synthetic Workflow
The diagram below outlines a logical, multi-step synthesis from 4-bromo-3-fluorotoluene. This workflow is illustrative and based on standard transformations in organic synthesis.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Willgerodt-Kindler Reaction (Illustrative)
This protocol is a generalized procedure based on the Willgerodt-Kindler reaction for converting an acetophenone to a phenylacetic acid and should be adapted and optimized for the specific substrate.
-
Thioamide Formation:
-
To a solution of the starting acetophenone (1.0 eq) in morpholine (3.0-4.0 eq), add elemental sulfur (2.0-2.5 eq).
-
Heat the reaction mixture to reflux (typically 120-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours.
-
Upon completion, cool the mixture to room temperature and pour it into cold water.
-
The resulting solid thioamide intermediate is collected by filtration, washed with water, and dried.
-
-
Hydrolysis to Carboxylic Acid:
-
Suspend the crude thioamide in a mixture of water and a strong acid (e.g., 70% sulfuric acid) or a strong base (e.g., 50% sodium hydroxide).
-
Heat the mixture to reflux for 12-24 hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture in an ice bath.
-
If using acid hydrolysis, carefully neutralize with a base to precipitate the product. If using base hydrolysis, acidify the mixture with a strong acid (e.g., concentrated HCl) until the pH is ~1-2.
-
Collect the precipitated this compound by filtration.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the final product with high purity.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound. While a comprehensive public database of spectra for this specific isomer is limited, the expected data from standard analytical techniques are described below based on its structure and data from similar compounds.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methylene protons (-CH₂-) would appear as a singlet. The aromatic region would show complex splitting patterns due to the coupling between the protons and the fluorine atom. |
| ¹³C NMR | Characteristic peaks for the carboxylic acid carbon, the methylene carbon, and multiple aromatic carbons. The carbon atoms near the fluorine will show splitting (carbon-fluorine coupling). |
| Mass Spec. | The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units). The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed. |
| FT-IR | Key stretches would include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and various C-H and C=C stretches for the aromatic ring. |
Application in Drug Discovery: A Building Block for Protein Degraders
One of the most significant applications of this compound is as a versatile linker or building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.
A PROTAC typically consists of three components:
-
A ligand that binds to the target Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).
-
A chemical linker that connects the two ligands.
The carboxylic acid group of this compound can be readily coupled to an amine-containing E3 ligase ligand (like a derivative of thalidomide) to form a stable amide bond. The bromo-functionalized end of the molecule can then be used in subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to attach the POI ligand, completing the PROTAC synthesis.
Workflow: PROTAC Synthesis Using this compound
The following diagram illustrates the modular logic of using this acid in a typical PROTAC synthesis workflow.
Caption: Modular assembly of a PROTAC using the title compound.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate safety precautions. It is classified as an irritant.
-
Hazard Statements:
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Conclusion
This compound is a valuable and strategically designed chemical building block for researchers in drug discovery and medicinal chemistry. Its dual halogenation provides both a stable fluorine substituent to modulate molecular properties and a reactive bromine handle for synthetic diversification. Its most prominent emerging application lies in the construction of PROTACs, a revolutionary therapeutic modality. While detailed public data on this specific compound requires further dissemination, its utility can be confidently inferred from its structure and the well-established chemistry of its functional groups. As the field of targeted protein degradation continues to expand, the importance of specialized building blocks like this compound is set to grow, enabling the creation of the next generation of targeted medicines.
References
synthesis pathways for 4-Bromo-3-fluorophenylacetic acid
An In-depth Technical Guide to the Synthesis of 4-Bromo-3-fluorophenylacetic Acid
Abstract
This compound (CAS: 942282-40-8) is a pivotal building block in the landscape of modern medicinal and agrochemical research.[1] Its unique substitution pattern, featuring both bromine and fluorine atoms on a phenylacetic acid scaffold, renders it an invaluable intermediate for the synthesis of complex bioactive molecules, particularly in the development of novel anti-inflammatory and analgesic agents.[1][2] This guide provides an in-depth exploration of the principal synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will dissect three core synthetic strategies, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to inform practical laboratory applications.
Strategic Overview of Synthesis Pathways
The synthesis of this compound can be approached from several distinct starting materials. The choice of pathway is often dictated by the availability of precursors, scalability requirements, safety constraints, and economic viability. This guide will focus on three robust and well-documented strategies:
-
The Cyanation Pathway: A classic and reliable route starting from the corresponding substituted toluene.
-
The Grignard Pathway: A powerful method for direct carbon-carbon bond formation via an organometallic intermediate.
-
The Benzaldehyde Pathway: A multi-step approach that leverages a common and versatile starting material.
The following sections will elaborate on the chemical logic and experimental execution of each of these routes.
Pathway I: The Cyanation Route from 4-Bromo-3-fluorotoluene
This pathway is arguably the most traditional approach, relying on a sequence of benzylic bromination, nucleophilic cyanide substitution, and subsequent hydrolysis. It is a well-understood sequence in organic synthesis, though it necessitates the handling of highly toxic cyanide reagents.
Mechanistic Rationale
The core of this strategy involves a three-step transformation. First, a free-radical bromination at the benzylic position of 4-bromo-3-fluorotoluene generates a reactive benzyl bromide. This intermediate is then susceptible to nucleophilic attack by a cyanide ion, forming the corresponding phenylacetonitrile. Finally, the nitrile moiety is hydrolyzed under either acidic or basic conditions to yield the target carboxylic acid.
Workflow Diagram
Caption: Workflow of the Cyanation Pathway.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromo-3-fluorobenzyl bromide
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-3-fluorotoluene (1.0 eq.).
-
Dissolve the starting material in a suitable solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the free-radical reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude benzyl bromide, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(4-Bromo-3-fluorophenyl)acetonitrile [3][4][5]
-
Caution: This step involves highly toxic sodium cyanide. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE).
-
In a separate flask, dissolve sodium cyanide (NaCN) (1.2 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Slowly add the crude 4-bromo-3-fluorobenzyl bromide from the previous step to the cyanide solution at room temperature.
-
Stir the reaction mixture for several hours until TLC analysis indicates the complete consumption of the benzyl bromide.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude 2-(4-bromo-3-fluorophenyl)acetonitrile.[3]
Step 3: Hydrolysis to this compound [6]
-
Combine the crude nitrile from Step 2 with an excess of a strong base solution (e.g., 6M NaOH) or a strong acid solution (e.g., 6M H₂SO₄).[6]
-
Heat the mixture to reflux for several hours. The hydrolysis progress can be monitored by the cessation of ammonia evolution (for basic hydrolysis) or by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If basic hydrolysis was performed, carefully acidify the cooled mixture with concentrated HCl until the pH is approximately 1-2. The carboxylic acid product should precipitate.
-
If acidic hydrolysis was used, the product may precipitate upon cooling or after partial removal of the solvent.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product, this compound.
Pathway II: The Grignard Pathway
This elegant pathway utilizes the formation of a Grignard reagent, a potent organometallic nucleophile, followed by carboxylation with carbon dioxide. This route avoids the use of toxic cyanides but demands strict anhydrous (moisture-free) conditions for success.[7]
Mechanistic Rationale
The synthesis begins with the formation of a Grignard reagent from a suitable benzyl halide, such as 4-bromo-3-fluorobenzyl bromide.[8] Magnesium metal inserts into the carbon-halogen bond, creating a highly nucleophilic carbon center.[9] This organometallic intermediate then attacks the electrophilic carbon of carbon dioxide (in the form of dry ice), forming a magnesium carboxylate salt. A final acidic workup protonates this salt to liberate the desired phenylacetic acid.
Workflow Diagram
Caption: Workflow of the Grignard Pathway.
Detailed Experimental Protocol
Note: All glassware must be flame-dried or oven-dried before use, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are essential.[7]
-
Place magnesium turnings (1.5 eq.) in a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and an inert gas inlet.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
-
Prepare a solution of 4-bromo-3-fluorobenzyl bromide (1.0 eq.) in anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) and add it to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution. Gentle heating may be required.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.
-
In a separate, larger flask, place an excess of crushed dry ice (solid CO₂).
-
Slowly pour the freshly prepared Grignard reagent solution onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Quench the reaction by slowly adding a dilute aqueous solution of HCl or H₂SO₄ until the mixture is acidic and all magnesium salts have dissolved.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Pathway III: The Benzaldehyde Pathway
This route offers an alternative starting point, 4-bromo-3-fluorobenzaldehyde, which is commercially available. While it involves more steps than the Grignard route, it avoids the direct benzylic bromination of a toluene derivative, which can sometimes lead to side products.
Mechanistic Rationale
This pathway first reduces the aldehyde to a benzyl alcohol. The alcohol is then converted into a more reactive benzyl halide (bromide or chloride). From this point, the synthesis converges with the cyanation pathway: the benzyl halide is converted to the nitrile, which is then hydrolyzed to the final product.
Workflow Diagram
Caption: Workflow of the Benzaldehyde Pathway.
Detailed Experimental Protocol
Step 1: Reduction to (4-Bromo-3-fluorophenyl)methanol
-
Dissolve 4-bromo-3-fluorobenzaldehyde (1.0 eq.) in methanol (MeOH) or ethanol (EtOH) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.0-1.5 eq.) in small portions.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding water, followed by dilute HCl to neutralize the excess borohydride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and remove the solvent under reduced pressure to yield the benzyl alcohol.
Step 2: Conversion to 4-Bromo-3-fluorobenzyl bromide [8]
-
Dissolve the alcohol from Step 1 in a suitable anhydrous solvent like diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) (0.4 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Carefully pour the mixture onto ice water and extract with ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate to yield the benzyl bromide.
Steps 3 & 4: Cyanation and Hydrolysis
-
Follow the detailed procedures described in Pathway I, Step 2 and Step 3 .
Comparative Analysis of Synthesis Pathways
| Feature | Pathway I: Cyanation Route | Pathway II: Grignard Pathway | Pathway III: Benzaldehyde Pathway |
| Starting Material | 4-Bromo-3-fluorotoluene | 4-Bromo-3-fluorobenzyl bromide | 4-Bromo-3-fluorobenzaldehyde |
| Number of Steps | 3 | 2 (from benzyl bromide) | 4 |
| Key Reagents | NBS, NaCN, Strong Acid/Base | Mg, CO₂ (dry ice), Acid | NaBH₄, PBr₃, NaCN, Strong Acid/Base |
| Advantages | • Well-established chemistry• High-yielding steps | • Avoids toxic cyanides• Direct C-C bond formation• Fewer steps from halide | • Avoids benzylic bromination• Starts from a versatile aldehyde |
| Disadvantages | • Use of highly toxic cyanide • Benzylic bromination can be unselective | • Requires strict anhydrous conditions• Potential for Wurtz coupling side reactions[10] | • Longer synthetic route• Also requires toxic cyanide |
| Primary Safety Concern | Acute toxicity of cyanide salts | Pyrophoric nature of finely divided Mg; exothermicity | Acute toxicity of cyanide salts |
Conclusion
The synthesis of this compound is a critical process for advancing pharmaceutical and chemical research. This guide has detailed three primary synthetic strategies, each with distinct advantages and operational considerations. The Cyanation Pathway is a robust, traditional method, but its reliance on highly toxic reagents necessitates stringent safety protocols. The Grignard Pathway offers a more modern and cyanide-free alternative, though it demands rigorous control over reaction conditions, particularly the exclusion of moisture. Finally, the Benzaldehyde Pathway provides flexibility by starting from a different precursor, but at the cost of a longer synthetic sequence.
The optimal choice of synthesis will ultimately depend on the specific context of the research or manufacturing environment, balancing factors of starting material availability, scale, equipment, and, most importantly, safety.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-(4-Bromo-3-fluorophenyl)acetonitrile | C8H5BrFN | CID 11600953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 2-(4-bromo-3-fluorophenyl)acetonitrile, CasNo.499983-13-0 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buy 3-Bromo-4-fluorobenzyl bromide | 78239-71-1 [smolecule.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Bromo-3-fluorophenylacetic acid: Synthesis, Properties, and Applications in Drug Discovery
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
4-Bromo-3-fluorophenylacetic acid, with the CAS Number 942282-40-8, is a halogenated aromatic carboxylic acid that has emerged as a crucial building block in the field of organic synthesis, particularly in the design and development of novel therapeutic agents.[1][2] Its unique structural arrangement, featuring a bromine atom and a fluorine atom on the phenyl ring, provides a versatile scaffold for medicinal chemists to introduce specific functionalities and modulate the physicochemical properties of drug candidates. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of molecules, a well-established strategy in modern drug design.[3][4][5] The bromine atom, on the other hand, serves as a convenient handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[6] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound for researchers, scientists, and drug development professionals.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 942282-40-8 | [1] |
| Molecular Formula | C₈H₆BrFO₂ | [1] |
| Molecular Weight | 233.03 g/mol | [1] |
| Appearance | White to off-white solid/powder | [7] |
| Melting Point | 111-113 °C | [8] |
| Purity | Typically ≥97% |
Spectroscopic Data Interpretation:
Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below is a summary of expected spectral features.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For a related compound, 4-fluorophenylacetic acid, the methylene protons (CH₂) typically appear as a singlet, and the aromatic protons show characteristic splitting patterns due to fluorine-hydrogen coupling.[9][10] For this compound, the aromatic region would be more complex due to the presence of both bromine and fluorine substituents.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments in the molecule. The spectrum would show distinct signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons, with the latter showing splitting due to carbon-fluorine coupling.
FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum is useful for identifying functional groups. Key expected absorptions for this compound include a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and C-Br and C-F stretching vibrations. The NIST WebBook provides IR spectral data for the related compound 4-bromophenylacetic acid, which can serve as a reference.[11][12]
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of bromine. The NIST WebBook also provides mass spectral data for 4-bromophenylacetic acid.[11]
Synthesis of this compound: A Practical Approach
While several synthetic routes to phenylacetic acids are known, a common and practical approach for this compound involves a multi-step synthesis starting from a readily available substituted toluene. The general strategy involves benzylic bromination, followed by cyanation and subsequent hydrolysis of the nitrile.
Figure 1: A general synthetic workflow for the preparation of this compound.
Experimental Protocol: A Step-by-Step Guide
The following is a representative, detailed protocol for the synthesis of this compound, adapted from procedures for similar compounds.[4][8][13]
Step 1: Synthesis of 4-Bromo-3-fluorobenzyl bromide
-
To a solution of 4-bromo-3-fluorotoluene in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[8]
-
Reflux the reaction mixture under inert atmosphere for several hours, monitoring the progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 4-bromo-3-fluorobenzyl bromide, which can be used in the next step without further purification or purified by distillation or chromatography if necessary.
Step 2: Synthesis of 2-(4-Bromo-3-fluorophenyl)acetonitrile
-
Dissolve the crude 4-bromo-3-fluorobenzyl bromide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[4]
-
Add sodium cyanide (NaCN) portion-wise to the solution at room temperature, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at room temperature overnight or until the starting material is consumed (monitored by TLC or GC).
-
Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude 2-(4-bromo-3-fluorophenyl)acetonitrile.[14][15]
Step 3: Synthesis of this compound
-
The crude 2-(4-bromo-3-fluorophenyl)acetonitrile can be hydrolyzed under either acidic or basic conditions.[13]
-
Acidic Hydrolysis: Reflux the nitrile in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water for several hours.
-
Basic Hydrolysis: Reflux the nitrile in an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
After the hydrolysis is complete (monitored by TLC), cool the reaction mixture.
-
If basic hydrolysis was performed, acidify the reaction mixture with a strong acid to precipitate the carboxylic acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to afford this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the reactivity of its functional groups: the carboxylic acid, the bromine atom, and the activated aromatic ring.
Reactions of the Carboxylic Acid Group:
The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These reactions are fundamental for incorporating the 4-bromo-3-fluorophenylacetyl group into larger molecules.
Palladium-Catalyzed Cross-Coupling Reactions:
The bromine atom on the aromatic ring is a key feature that allows for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
-
Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce an alkyne functionality.[6]
-
Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond, a common linkage in many pharmaceuticals.[16][17][18][19][20]
Figure 2: Key palladium-catalyzed cross-coupling reactions utilizing the bromine atom of this compound derivatives.
Application as a Building Block in PROTACs:
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins.[21][22][23] They consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound is a valuable building block for the synthesis of PROTACs, where the 4-bromo-3-fluorophenylacetyl moiety can be part of the linker or a scaffold to which the other components are attached. The bromine atom allows for the facile introduction of the E3 ligase ligand or the target protein ligand via cross-coupling reactions.
Figure 3: A conceptual workflow illustrating the use of this compound in the synthesis of PROTACs.
Conclusion and Future Outlook
This compound is a strategically important building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique combination of a fluorine atom, a bromine atom, and a carboxylic acid functionality provides a versatile platform for the development of novel drug candidates, including PROTACs. The synthetic routes to this compound are accessible, and its reactivity is well-suited for a variety of modern synthetic transformations. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of versatile and strategically functionalized building blocks like this compound is expected to increase, making it a valuable tool in the arsenal of medicinal chemists.
References
- 1. CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid - Google Patents [patents.google.com]
- 2. innospk.com [innospk.com]
- 3. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 4. 3-Bromo-4-fluorobenzeneacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. 4-Bromo-2-fluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 4-Fluorophenylacetic acid(405-50-5) 1H NMR [m.chemicalbook.com]
- 11. 4-Bromophenylacetic acid [webbook.nist.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. benchchem.com [benchchem.com]
- 14. henankerui.lookchem.com [henankerui.lookchem.com]
- 15. echemi.com [echemi.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-3-fluorophenylacetic Acid: Synthesis, Applications, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of halogen atoms, particularly fluorine, has become a cornerstone of rational molecular design. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated organic compounds highly sought-after building blocks. Among these, 4-Bromo-3-fluorophenylacetic acid stands out as a versatile and valuable intermediate. This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical characteristics to its applications in cutting-edge research and development. While a definitive historical record of its initial discovery remains elusive in publicly accessible literature, its emergence and significance are intrinsically linked to the broader evolution of fluorination strategies in organic synthesis.
Compound Profile and Physicochemical Properties
This compound, with the CAS Registry Number 942282-40-8, is a halogenated derivative of phenylacetic acid. Its molecular structure features a phenyl ring substituted with a bromine atom at the 4-position and a fluorine atom at the 3-position, along with a carboxymethyl group. This specific arrangement of substituents imparts a unique combination of reactivity and physicochemical properties that are highly advantageous in organic synthesis.
| Property | Value | Source |
| CAS Number | 942282-40-8 | [1] |
| Molecular Formula | C₈H₆BrFO₂ | [1] |
| Molecular Weight | 233.03 g/mol | [1] |
| Appearance | Off-white to white solid | [2] |
| Purity | Typically ≥97% | [2] |
| Melting Point | 65-69 °C | [2] |
| Storage | Room Temperature | [2] |
The presence of both bromine and fluorine atoms on the aromatic ring offers multiple avenues for synthetic transformations. The bromine atom can readily participate in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents. The fluorine atom, on the other hand, enhances the compound's metabolic stability and can influence its binding interactions with biological targets.
Historical Context and Emergence in Chemical Synthesis
A precise date or seminal publication marking the "discovery" of this compound is not readily apparent in the scientific literature. Its history is more accurately traced through its appearance as a commercially available building block and its citation in patents and research articles focused on the synthesis of more complex molecules. The development and demand for such poly-substituted aromatic compounds grew significantly with the rise of modern medicinal chemistry and the increasing recognition of the benefits of fluorination in drug design.
The synthesis of related compounds, such as 3-bromo-4-fluorobenzoic acid, has been described in patents dating back to the early 1980s for use in the preparation of insecticides. The methodologies for introducing bromine and fluorine onto aromatic rings, such as the Sandmeyer and Schiemann reactions, have been well-established for decades and would have provided the foundational chemistry for the eventual synthesis of this compound.[3][4] Its availability from various chemical suppliers indicates its utility and establishment as a standard reagent in the synthetic chemist's toolkit.
Synthesis and Methodologies
The synthesis of this compound can be approached through several established organic chemistry transformations. A plausible and commonly employed strategy involves a multi-step sequence starting from a readily available substituted aniline. The Sandmeyer reaction is a cornerstone of this approach for the introduction of the bromine atom.
Representative Synthesis Protocol: A Sandmeyer-Based Approach
This protocol outlines a general, logical pathway for the synthesis of this compound.
Step 1: Diazotization of a Substituted Aniline The synthesis would likely commence with a suitable aminophenylacetic acid derivative. In this conceptual pathway, let's consider 4-amino-3-fluorophenylacetic acid as the starting material.
-
Reaction: The amino group is converted to a diazonium salt using sodium nitrite in the presence of a strong acid, such as hydrochloric or sulfuric acid, at low temperatures (typically 0-5 °C).
Step 2: Sandmeyer Reaction for Bromination
-
Reaction: The resulting diazonium salt is then treated with a solution of copper(I) bromide (CuBr) to replace the diazonium group with a bromine atom. This classic reaction is a reliable method for introducing bromine onto an aromatic ring.[3]
Step 3: Work-up and Purification
-
Procedure: The reaction mixture is typically quenched, and the product is extracted with an organic solvent. The crude product is then purified, often by recrystallization, to yield pure this compound.
A variation of this could involve starting with 3-fluoroaniline, performing the Sandmeyer bromination to get 1-bromo-3-fluorobenzene, followed by further functionalization to introduce the acetic acid moiety.
Logical Workflow for Synthesis
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Drug Discovery and Agrochemical Research
The primary utility of this compound lies in its role as a key intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals.[2]
Pharmaceutical Development
The compound serves as a scaffold for the construction of novel drug candidates. The phenylacetic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The bromo and fluoro substituents allow for the tailored modification of the molecule to optimize its pharmacokinetic and pharmacodynamic properties. For instance, the bromine atom can be used as a handle for late-stage functionalization through cross-coupling reactions to explore the structure-activity relationship (SAR) of a new series of compounds.
Agrochemical Synthesis
In the agrochemical industry, halogenated aromatic compounds are frequently used in the development of new herbicides and pesticides. The specific substitution pattern of this compound can contribute to the biological activity and selectivity of the final product.
Signaling Pathway Modulation (Hypothetical)
While specific drug targets for molecules directly derived from this compound are proprietary to the developing institutions, we can conceptualize its use in targeting a generic signaling pathway. For example, a novel inhibitor of a protein kinase could be synthesized using this building block.
Caption: Hypothetical inhibition of a kinase signaling pathway by a drug derived from the core scaffold.
Experimental Protocols: Foundational Reactions
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain, the following are representative, self-validating protocols for the key transformations that would be involved.
Protocol: Diazotization and Sandmeyer Bromination
Objective: To convert an aromatic amine to an aryl bromide.
Materials:
-
Aromatic amine (e.g., 3-fluoroaniline)
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Ice
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
Dissolve the aromatic amine in aqueous HBr in a flask and cool to 0-5 °C in an ice bath with stirring.
-
Slowly add a solution of NaNO₂ in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 15-20 minutes at this temperature. The formation of the diazonium salt is complete when a drop of the solution gives an immediate blue color with starch-iodide paper.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve CuBr in HBr and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the organic layer with water, then with NaHCO₃ solution to remove excess acid, and finally with water again.
-
Dry the ethereal solution over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
The crude aryl bromide can be further purified by distillation or chromatography.
-
Self-Validation:
-
Successful diazotization is confirmed by the starch-iodide test.
-
Completion of the Sandmeyer reaction is indicated by the cessation of nitrogen gas evolution.
-
The identity and purity of the final product can be confirmed by GC-MS, ¹H NMR, and ¹³C NMR spectroscopy.
Conclusion and Future Outlook
This compound is a testament to the enabling power of modern synthetic chemistry. While its specific origins are not prominently documented, its value is evident in its widespread use as a building block for creating novel molecules with potential applications in medicine and agriculture. The strategic placement of its functional groups provides a versatile platform for synthetic chemists to explore new chemical space. As the demand for more sophisticated and effective pharmaceuticals and agrochemicals continues to grow, the importance of such well-designed, functionalized intermediates is set to increase. Future research will likely focus on developing more efficient and sustainable synthetic routes to this and related compounds, as well as exploring its application in the synthesis of an even wider range of complex and biologically active molecules.
References
An In-depth Technical Guide to 4-Bromo-3-fluorophenylacetic Acid for Researchers and Drug Development Professionals
Introduction: The Significance of 4-Bromo-3-fluorophenylacetic Acid
This compound (CAS No. 942282-40-8) is a halogenated phenylacetic acid derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring both a bromine and a fluorine atom on the phenyl ring, provides multiple reactive handles for diverse chemical transformations. This makes it a valuable precursor for the development of novel active pharmaceutical ingredients (APIs), where the incorporation of halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1]
The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the bromine atom serves as a key functional group for cross-coupling reactions, enabling the construction of intricate molecular architectures. This guide aims to provide a detailed technical resource on the fundamental properties of this compound to facilitate its effective utilization in the laboratory.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction design, optimization, and purification. The key physical and chemical characteristics of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆BrFO₂ | [2][3] |
| Molecular Weight | 233.03 g/mol | [2][3] |
| CAS Number | 942282-40-8 | [2][4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 111-113 °C | [4] |
| Boiling Point (Predicted) | 317.9 ± 27.0 °C | [6] |
| pKa (Predicted) | 3.97 ± 0.10 | [6] |
| Purity (Typical) | ≥98% | [2] |
The acidity of this compound, indicated by its predicted pKa, is influenced by the electron-withdrawing effects of the halogen substituents. The inductive effect of both the bromine and fluorine atoms stabilizes the carboxylate anion, making the acid stronger than unsubstituted phenylacetic acid. This property is a critical consideration for its handling and reactivity in base-mediated reactions.
Chemical Structure and Reactivity
The reactivity of this compound is dictated by the interplay of its three key functional components: the carboxylic acid group, the aromatic ring, and the halogen substituents.
Caption: Chemical structure highlighting the key functional groups.
The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. The aromatic ring is susceptible to electrophilic substitution, with the positions of attack directed by the existing substituents. The bromine atom is a particularly valuable handle for palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at the C4 position.
Spectroscopic Characterization: Deciphering the Molecular Fingerprint
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the methylene protons of the acetic acid side chain. The aromatic region will likely show a complex splitting pattern due to the coupling between the remaining three protons and the fluorine atom. The methylene protons adjacent to the carboxylic acid will appear as a singlet.
¹³C NMR: The carbon NMR spectrum will provide valuable information about the carbon skeleton. The carbonyl carbon of the carboxylic acid will resonate at the downfield end of the spectrum. The aromatic region will display six distinct signals for the phenyl ring carbons, with their chemical shifts influenced by the electronegative halogen substituents. The carbon atom bonded to the fluorine will exhibit a characteristic large one-bond C-F coupling constant.[7][8]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorption bands of the carboxylic acid group. A broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹, and a strong C=O stretching vibration should appear around 1700 cm⁻¹. The spectrum will also contain bands corresponding to C-H stretching and bending, as well as C-C stretching vibrations of the aromatic ring.[9]
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum of this compound is expected to show a prominent molecular ion peak. A characteristic feature will be the presence of an M+2 peak of nearly equal intensity to the molecular ion peak, which is indicative of the presence of a single bromine atom.[10] Common fragmentation pathways for phenylacetic acids include the loss of the carboxylic acid group and cleavage of the benzylic C-C bond.[11]
Synthetic Approaches and Methodologies
The synthesis of this compound can be approached through several synthetic routes. A common and effective method involves the hydrolysis of the corresponding nitrile precursor, 2-(4-bromo-3-fluorophenyl)acetonitrile.
Synthesis via Hydrolysis of 2-(4-bromo-3-fluorophenyl)acetonitrile
This two-step approach typically starts from a commercially available bromofluoro-substituted benzyl bromide.
Caption: A general synthetic workflow for this compound.
Step-by-Step Protocol for Nitrile Hydrolysis:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-bromo-3-fluorophenyl)acetonitrile in a suitable solvent mixture, such as aqueous ethanol.
-
Hydrolysis: Add a strong acid (e.g., concentrated sulfuric or hydrochloric acid) or a strong base (e.g., sodium or potassium hydroxide) to the solution.
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If basic hydrolysis was performed, carefully acidify the mixture with a strong acid until a precipitate forms.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent system.
Alternative Synthetic Routes: The Willgerodt-Kindler Reaction
For the synthesis of phenylacetic acids from the corresponding acetophenones, the Willgerodt-Kindler reaction presents a viable alternative.[12][13] This reaction typically involves heating the aryl ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is then hydrolyzed to the carboxylic acid.[14][15] While this method is well-established for a range of substrates, its application to 4-bromo-3-fluoroacetophenone would require specific optimization.
Handling, Safety, and Storage
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4] Therefore, personal protective equipment, including safety goggles, gloves, and a lab coat, is essential.
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials. It is stable at room temperature.[2]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, offering multiple avenues for the creation of complex and biologically active molecules. This guide has provided a detailed overview of its fundamental physical and chemical properties, spectroscopic characteristics, and synthetic methodologies. A thorough understanding of these core attributes is crucial for researchers and drug development professionals to effectively and safely utilize this compound in their synthetic endeavors. Further research into its reactivity and the development of novel applications will undoubtedly continue to expand its importance in the field of medicinal and materials chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 942282-40-8 this compound 4-溴-3-氟苯乙酸 -Win-Win Chemical [win-winchemical.com]
- 4. 942282-40-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. chembk.com [chembk.com]
- 6. This compound | 942282-40-8 [amp.chemicalbook.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. FT-IR, FT-Raman spectra and ab initio DFT vibrational analysis of p-bromophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EI-MS fragmentation pathways of 3-FMC and 4-FMC [zpxb.xml-journal.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 13. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 14. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 15. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-3-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the utility of novel chemical entities is often counterbalanced by the need for rigorous safety protocols. 4-Bromo-3-fluorophenylacetic acid, a key building block in the synthesis of various active pharmaceutical ingredients, is one such compound that demands a comprehensive understanding of its safe handling and management. This guide, grounded in established safety science and regulatory standards, provides an in-depth technical framework for professionals working with this valuable, yet hazardous, chemical.
Section 1: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a thorough understanding of the inherent hazards of a substance. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and it is imperative that all personnel are familiar with its hazard profile before commencing any work.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[2] |
This table is a synthesis of information from multiple sources and may not be exhaustive. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
The causality behind these classifications lies in the compound's chemical structure. The presence of bromine and fluorine atoms on the phenyl ring, coupled with the carboxylic acid moiety, contributes to its reactivity and potential to cause irritation and toxicity. Understanding this is not just an academic exercise; it forms the basis of a robust risk assessment. The Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200) mandates that employers must identify and assess these hazards to ensure a safe workplace[3][4][5].
A dynamic risk assessment should be performed before any new procedure involving this compound. This involves considering the quantity of the substance being used, the nature of the operation (e.g., weighing, dissolution, reaction), and the potential for aerosol or dust generation.
Risk Assessment and Mitigation Workflow
Caption: Workflow for risk assessment and mitigation.
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
Minimizing exposure is paramount. This is achieved through a hierarchy of controls, with engineering controls being the most effective, followed by administrative controls and, finally, Personal Protective Equipment (PPE).
Engineering Controls:
-
Chemical Fume Hood: All work involving the handling of solid this compound or its solutions should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors[6][7].
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe air environment.
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound.
-
Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound, in line with OSHA's Hazard Communication Standard[2].
-
Restricted Access: Designate specific areas for working with this compound and restrict access to authorized personnel only.
Personal Protective Equipment (PPE):
The selection and use of PPE are governed by OSHA's standard on Personal Protective Equipment (29 CFR 1910.132), which requires employers to provide appropriate PPE at no cost to employees[7][8][9].
| Body Part | PPE Recommendation | Rationale and Standard |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles. Must meet ANSI Z87.1 standards. |
| Hands | Chemically resistant gloves (e.g., Nitrile rubber) | Protects against skin irritation and absorption. Gloves should be inspected before use and disposed of properly after handling the chemical[10]. |
| Body | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | NIOSH-approved respirator (if engineering controls are insufficient) | Required if there is a potential for exceeding exposure limits or during spill cleanup. A full respiratory protection program compliant with 29 CFR 1910.134 is necessary[8]. |
Section 3: Detailed Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid, perform this task in the fume hood on a draft shield to minimize the dispersal of dust. Use a dedicated spatula and weighing vessel.
-
Dissolution: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Reaction: Conduct all reactions in appropriate glassware within the fume hood. Ensure the reaction is properly vented if there is a possibility of gas evolution.
-
Post-Handling: After use, decontaminate the work surface and any equipment.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Always wash hands thoroughly with soap and water after removing gloves[11].
Storage Requirements:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[8][11].
-
Keep away from incompatible materials such as strong oxidizing agents and bases, as these can lead to vigorous reactions[8][12].
-
Ensure containers are clearly labeled in accordance with the GHS and OSHA's Hazard Communication Standard[8][13].
Section 4: Emergency Procedures: A Self-Validating System
Preparedness for emergencies is a non-negotiable aspect of laboratory safety. The following protocols are designed to be a self-validating system, ensuring a rapid and effective response.
First Aid Measures:
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6][8]. |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[6][8]. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[11]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[11]. |
Spill Response:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent.
-
Report: Report the spill to the appropriate safety personnel.
Fire Fighting Measures:
-
In case of fire, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam[9].
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
-
During a fire, irritating and highly toxic gases such as carbon oxides, hydrogen bromide, and hydrogen fluoride may be generated[11].
Section 5: Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with all local, state, and federal regulations[6][11].
-
Do not dispose of down the drain or in general waste.
-
Use a licensed hazardous waste disposal company.
By integrating these safety protocols and maintaining a culture of vigilance, researchers can confidently and safely utilize this compound in their vital work, ensuring that scientific advancement and personal safety go hand in hand.
References
- 1. CLP Legislation - ECHA [echa.europa.eu]
- 2. ecfr.gov [ecfr.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. naspweb.com [naspweb.com]
- 5. Hazard Communication. - 1910.1200 [gulflink.osd.mil]
- 6. All news - ECHA [echa.europa.eu]
- 7. creativesafetysupply.com [creativesafetysupply.com]
- 8. eCFR :: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment [ecfr.gov]
- 9. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 10. Visualizing the NIOSH Pocket Guide: Open-source web application for accessing and exploring the NIOSH Pocket Guide to Chemical Hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CLP - Classification, Labelling and Packaging - Kemikalieinspektionen [kemi.se]
- 12. osha.gov [osha.gov]
- 13. OSHA Standard 29 CFR 1910.1200: Hazard Communication - Workplace Material Handling & Safety [workplacepub.com]
An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-3-fluorophenylacetic Acid
Introduction
In the landscape of pharmaceutical research and development, the journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with aqueous solubility standing out as a critical determinant of success.[1][2] Poor solubility can severely limit a drug's absorption and bioavailability, complicate formulation efforts, and generate misleading results in biological assays.[3][4] More than 40% of NCEs developed in the pharmaceutical industry exhibit poor water solubility, making a thorough understanding of this parameter essential from the earliest stages of discovery.[2][3][5]
This guide provides an in-depth technical framework for characterizing the solubility profile of 4-Bromo-3-fluorophenylacetic acid, a halogenated aromatic carboxylic acid. As a Senior Application Scientist, my objective is to move beyond mere data presentation. Instead, this document will elucidate the causal relationships between the compound's structure, its environment (specifically pH), and its resulting solubility. We will explore the theoretical underpinnings, present validated experimental protocols, and discuss the practical interpretation of solubility data in a drug development context. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for critical decision-making.
Section 1: Physicochemical Characterization and Theoretical Framework
Before any experimental work commences, a theoretical assessment based on the molecular structure of this compound provides a predictive foundation for its solubility behavior. The key parameters are its molecular weight, lipophilicity (LogP), and ionization constant (pKa).
| Property | Value / Prediction | Source | Implication for Solubility |
| Molecular Formula | C₈H₆BrFO₂ | [6][7][8] | - |
| Molecular Weight | 233.03 g/mol | [6][7][8] | Influences the mass-to-volume ratio in solution. |
| Structure | 2-(4-bromo-3-fluorophenyl)acetic acid | [6] | The carboxylic acid group is the primary driver of pH-dependent solubility. The halogenated phenyl ring contributes to lipophilicity. |
| Predicted pKa | ~4.0 - 4.5 | Estimated | As a weak acid, the compound's charge state, and thus its aqueous solubility, will be highly dependent on the pH of the medium. |
| Predicted XLogP3 | ~2.5 - 3.0 | Estimated | Indicates a moderate degree of lipophilicity, suggesting that solubility in aqueous media may be limited, especially at low pH. |
The Central Role of pKa and the Henderson-Hasselbalch Equation
For an ionizable compound like this compound, the relationship between pH, pKa, and solubility is paramount. The carboxylic acid moiety (-COOH) is a weak acid that can donate a proton to form its conjugate base, the carboxylate anion (-COO⁻).
The Henderson-Hasselbalch equation provides the theoretical framework for understanding this equilibrium.[9][10] It allows us to calculate the ratio of the ionized (A⁻) to the un-ionized (HA) form of the acid at any given pH:
pH = pKa + log ( [A⁻] / [HA] )
-
When pH < pKa: The un-ionized, neutral form (HA) of the acid dominates. This form is generally less soluble in aqueous media.
-
When pH = pKa: The concentrations of the un-ionized (HA) and ionized (A⁻) forms are equal.
-
When pH > pKa: The ionized, charged form (A⁻) dominates. This form is significantly more soluble in aqueous media due to favorable ion-dipole interactions with water molecules.
This relationship dictates that the aqueous solubility of this compound will be lowest at acidic pH and will increase dramatically as the pH rises above its pKa.[11][12][13]
Section 2: Experimental Workflow for Comprehensive Solubility Profiling
A robust solubility assessment follows a logical progression from high-throughput screening to definitive, equilibrium-based measurements. This workflow ensures that resources are used efficiently, with more labor-intensive methods reserved for compounds that have already shown promise in initial screens.
Caption: A workflow for solubility profiling.
Section 3: Protocol for Thermodynamic Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the "gold standard" for determining equilibrium (thermodynamic) solubility.[14][15] It measures the saturation concentration of a compound in a specific medium after a sufficient incubation period to ensure equilibrium has been reached between the solid and solution phases. This protocol is aligned with guidelines from the International Council for Harmonisation (ICH).[16][17][18]
Rationale for pH Selection
To construct a meaningful pH-solubility profile for biopharmaceutical applications, solubility should be determined in at least three buffer systems that mimic the physiological environment of the gastrointestinal tract.[16][18][19]
-
pH 1.2: Simulates the highly acidic environment of the stomach.
-
pH 4.5: Represents an intermediate pH found in the upper small intestine.
-
pH 6.8: Simulates the conditions of the lower small intestine.
-
pH 7.4 (Optional but Recommended): Represents physiological blood pH, relevant for intravenous formulation and assessing precipitation risk upon absorption.
Step-by-Step Methodology
-
Preparation of Buffers: Prepare standardized aqueous buffers (e.g., HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8) according to pharmacopeial standards.
-
Compound Addition: Add an excess amount of solid this compound to a series of glass vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that saturation was achieved.[14]
-
Incubation and Equilibration: Add a precise volume of each pH buffer to the corresponding vials. Seal the vials and place them in an orbital shaker or rotator set to a constant temperature, typically 37 ± 1 °C to mimic physiological conditions.[19][20] The system should be agitated for a minimum of 24 hours to ensure equilibrium is reached.[21][22] Some protocols may extend this to 48 or 72 hours, particularly for crystalline compounds.
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the undissolved solid. This is best achieved by filtering the supernatant through a low-binding 0.45 µm filter (e.g., PVDF) or by high-speed centrifugation.
-
pH Verification: Before quantification, measure the final pH of the filtrate/supernatant to ensure that the buffering capacity was sufficient to overcome the intrinsic acidity of the compound.[14][17]
-
Quantification: Accurately dilute the filtrate into a suitable mobile phase. Quantify the concentration of dissolved this compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be run in parallel to ensure accurate quantification.
-
Data Reporting: Report the solubility in units of both mg/mL and µM. The experiment should be conducted in triplicate for each pH condition to ensure reproducibility.[20]
Section 4: Protocol for Solubility in Organic Solvents
Understanding a compound's solubility in common organic solvents is crucial for preparing stock solutions for in vitro assays and for developing formulations for in vivo studies.
Rationale for Solvent Selection
-
Dimethyl Sulfoxide (DMSO): The most common solvent for preparing high-concentration stock solutions for biological screening.
-
Ethanol (EtOH): A common co-solvent used in oral and parenteral formulations.
-
Polyethylene Glycol 400 (PEG 400): A non-volatile excipient used in liquid-fill capsules and other oral formulations to enhance the solubility of poorly water-soluble drugs.
-
Acetonitrile (ACN) & Methanol (MeOH): Common solvents used in analytical chemistry and early-stage synthesis.
Step-by-Step Methodology
This protocol can be adapted from the shake-flask method but is often performed at room temperature.
-
Compound Addition: Add an excess amount of solid this compound to a series of glass vials.
-
Solvent Addition: Add a known volume of the selected organic solvent (e.g., DMSO, Ethanol) to each vial.
-
Equilibration: Agitate the vials at room temperature for at least 4 hours. Visual inspection for undissolved solid should be performed.
-
Phase Separation: Centrifuge the vials at high speed (>10,000 rpm) for 15 minutes to pellet the excess solid.
-
Quantification: Carefully take an aliquot of the supernatant, dilute it gravimetrically or volumetrically into a suitable analytical solvent, and quantify the concentration using a validated HPLC-UV method against a standard curve.
Section 5: Data Synthesis and Interpretation
The data gathered from these experiments provide a multidimensional view of the compound's solubility, guiding subsequent development activities.
Expected Solubility Profile and Implications
| Medium | Expected Solubility | Rationale & Implication |
| Aqueous Buffer pH 1.2 | Low (<0.1 mg/mL) | At this pH, well below the pKa, the compound is in its neutral, less soluble form. Implication: Potential for poor dissolution and absorption in the stomach. May require an enteric-coated formulation. |
| Aqueous Buffer pH 6.8 | High (>1 mg/mL) | At this pH, well above the pKa, the compound is predominantly in its ionized, highly soluble carboxylate form. Implication: Good dissolution is expected in the intestinal tract, which is favorable for oral absorption. |
| DMSO | Very High (>100 mg/mL) | The polar aprotic nature of DMSO makes it an excellent solvent for many organic compounds. Implication: Suitable for preparing high-concentration stock solutions for in vitro screening. |
| Ethanol / PEG 400 | Moderate to High | These co-solvents can significantly increase the solubility of lipophilic compounds. Implication: These are viable excipients for developing liquid formulations for oral or other routes of administration. |
This profile would likely classify this compound as a BCS Class II compound (Low Solubility, High Permeability) or BCS Class IV compound (Low Solubility, Low Permeability), depending on its permeability characteristics.[23] The low solubility at acidic pH is the defining characteristic that must be addressed during formulation development.[3]
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ucd.ie [ucd.ie]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. 942282-40-8 this compound 4-溴-3-氟苯乙酸 -Win-Win Chemical [win-winchemical.com]
- 7. calpaclab.com [calpaclab.com]
- 8. scbt.com [scbt.com]
- 9. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 10. microbenotes.com [microbenotes.com]
- 11. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. ingentaconnect.com [ingentaconnect.com]
- 16. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. database.ich.org [database.ich.org]
- 18. ema.europa.eu [ema.europa.eu]
- 19. admescope.com [admescope.com]
- 20. who.int [who.int]
- 21. enamine.net [enamine.net]
- 22. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 23. capa.org.tw [capa.org.tw]
Methodological & Application
The Strategic Utility of 4-Bromo-3-fluorophenylacetic Acid in the Synthesis of Targeted Kinase Inhibitors
Introduction: The Architectural Significance of a Halogenated Phenylacetic Acid
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a paramount objective in the development of targeted cancer therapies. The design of these small molecules often hinges on the strategic incorporation of specific structural motifs that can enhance binding affinity, modulate pharmacokinetic properties, and provide vectors for further synthetic elaboration. 4-Bromo-3-fluorophenylacetic acid has emerged as a particularly valuable building block in this context. Its unique substitution pattern—a bromine atom for cross-coupling, a fluorine atom for metabolic stability and binding interactions, and a carboxylic acid for amide bond formation—renders it a versatile scaffold for the construction of complex pharmaceutical agents.
This guide provides an in-depth exploration of the application of this compound in pharmaceutical synthesis, with a focus on its role in the generation of precursors for kinase inhibitors. We will delve into the mechanistic rationale behind its use and provide detailed, field-proven protocols for its conversion into key pharmaceutical intermediates.
Core Application: Synthesis of N-Aryl Amide Precursors for Kinase Inhibitors
A primary application of this compound is in the synthesis of N-aryl amides. This amide bond formation is a critical step in the assembly of numerous kinase inhibitors, where the phenylacetic acid moiety often serves as a key structural element that positions other functionalities for optimal interaction with the kinase active site. The resulting 2-(4-bromo-3-fluorophenyl)-N-arylacetamide core is a common feature in a variety of targeted therapies.
Rationale for Use in Kinase Inhibitor Synthesis
The incorporation of the 4-bromo-3-fluorophenyl group is a deliberate design choice with multiple advantages:
-
Metabolic Stability: The presence of the fluorine atom can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of the drug.[1][2]
-
Enhanced Binding Affinity: The electronegative fluorine atom can participate in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the kinase ATP-binding pocket.
-
Synthetic Handle for Elaboration: The bromine atom serves as a versatile functional group for subsequent carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[3][4] This allows for the introduction of additional aryl or heteroaryl moieties, which are often crucial for achieving high potency and selectivity.
A notable example of a drug class where such moieties are pivotal is in multi-targeted receptor tyrosine kinase inhibitors like Linifanib (ABT-869).[5][6][7] These drugs often feature a core structure that can be retrosynthetically traced back to halogenated phenylacetic acid derivatives.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound.
Protocol 1: Amide Bond Formation with a Substituted Aniline
This protocol details the synthesis of a key intermediate, 2-(4-bromo-3-fluorophenyl)-N-(2-fluoro-5-methylphenyl)acetamide, a common scaffold in kinase inhibitor development.
Reaction Scheme:
Caption: Amide coupling of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 233.04 | 10.0 | 2.33 g |
| 2-Fluoro-5-methylaniline | 125.14 | 10.0 | 1.25 g |
| HATU | 380.23 | 11.0 | 4.18 g |
| DIPEA | 129.24 | 25.0 | 4.34 mL |
| Anhydrous DMF | - | - | 50 mL |
| Ethyl Acetate | - | - | 200 mL |
| 1 M HCl (aq) | - | - | 100 mL |
| Saturated NaHCO₃ (aq) | - | - | 100 mL |
| Brine | - | - | 100 mL |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (2.33 g, 10.0 mmol) and anhydrous N,N-Dimethylformamide (DMF, 50 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA, 4.34 mL, 25.0 mmol) to the stirred solution.
-
Add HATU (4.18 g, 11.0 mmol) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 15 minutes to allow for the pre-activation of the carboxylic acid.
-
Slowly add a solution of 2-Fluoro-5-methylaniline (1.25 g, 10.0 mmol) in anhydrous DMF (10 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield the desired amide product.
Rationale for Procedural Steps:
-
Anhydrous Conditions: Amide coupling reagents like HATU are sensitive to moisture.
-
0 °C Reaction Temperature: The initial low temperature helps to control the exothermic reaction of the acid activation and minimizes potential side reactions.
-
Pre-activation: Activating the carboxylic acid with HATU before adding the amine ensures that the desired reaction is favored over potential side reactions.[8]
-
Aqueous Workup: The series of aqueous washes removes residual DMF, DIPEA, and other water-soluble byproducts. The acidic wash removes any unreacted amine and excess DIPEA, while the basic wash removes any unreacted carboxylic acid.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of the previously synthesized amide with a boronic acid to introduce a new aryl group at the 4-position of the phenyl ring.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling of the bromo-amide intermediate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-(4-bromo-3-fluorophenyl)-N-(2-fluoro-5-methylphenyl)acetamide | 340.16 | 5.0 | 1.70 g |
| Aryl Boronic Acid | Varies | 7.5 | Varies |
| Pd(PPh₃)₄ | 1155.56 | 0.25 | 289 mg |
| K₂CO₃ | 138.21 | 15.0 | 2.07 g |
| Toluene | - | - | 30 mL |
| Ethanol | - | - | 10 mL |
| Deionized Water | - | - | 10 mL |
| Ethyl Acetate | - | - | 100 mL |
| Brine | - | - | 50 mL |
| Anhydrous Na₂SO₄ | - | - | - |
Procedure:
-
To a 100 mL round-bottom flask, add the amide intermediate (1.70 g, 5.0 mmol), the aryl boronic acid (7.5 mmol), and K₂CO₃ (2.07 g, 15.0 mmol).
-
Add toluene (30 mL), ethanol (10 mL), and deionized water (10 mL).
-
Bubble nitrogen gas through the mixture for 15-20 minutes to degas the solution.
-
Add Pd(PPh₃)₄ (289 mg, 0.25 mmol) to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring under a nitrogen atmosphere.
-
Maintain the reaction at 90 °C for 8-12 hours, monitoring its progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final biaryl product.
Rationale for Procedural Steps:
-
Degassing: The removal of dissolved oxygen is crucial as oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Mixed Solvent System: The toluene/ethanol/water system ensures the solubility of both the organic substrates and the inorganic base.
-
Base: The base is essential for the activation of the boronic acid in the catalytic cycle.[4]
-
Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings.
Conclusion: A Versatile and Indispensable Synthetic Tool
This compound stands out as a highly strategic and versatile building block in the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors. Its unique combination of functional groups allows for a logical and efficient synthetic approach, enabling the systematic construction of molecules with enhanced pharmacological properties. The protocols detailed herein provide a robust framework for researchers and drug development professionals to leverage the full potential of this valuable starting material in their quest for novel and effective therapeutics.
References
- 1. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. linifanib | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 7. linifanib | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 8. benchchem.com [benchchem.com]
Application Note: 4-Bromo-3-fluorophenylacetic Acid as a Versatile Building Block in Active Pharmaceutical Ingredient (API) Synthesis
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-Bromo-3-fluorophenylacetic acid (CAS No. 942282-40-8). We will explore its physicochemical properties, present a plausible multi-step synthesis, and detail its utility as a strategic building block, particularly in the synthesis of complex molecules such as Proteolysis-Targeting Chimeras (PROTACs). The protocols herein are designed to be robust and explanatory, highlighting the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Strategic Advantage of a Multifunctional Building Block
This compound is a uniquely functionalized aromatic building block that offers significant advantages in modern medicinal chemistry. Its structure incorporates three key features that can be orthogonally exploited during a synthetic campaign:
-
A Carboxylic Acid Handle: This group provides a reliable point for covalent attachment, most commonly through robust amide bond formation, allowing for the straightforward connection of linkers or other pharmacophoric elements.[1]
-
A Bromine Atom: Positioned on the aromatic ring, the bromine serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. This enables the construction of complex biaryl systems or the introduction of diverse nitrogen-based functional groups.[2][3]
-
A Fluorine Atom: The presence of fluorine can significantly modulate the physicochemical and pharmacokinetic properties of a final API. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and alter lipophilicity and pKa.
This combination makes this compound a highly valuable precursor for synthesizing complex drug molecules, especially in areas like oncology and immunology where targeted therapies are paramount.[4] Its utility as a building block for protein degraders further underscores its relevance in cutting-edge drug discovery.[5][6]
Physicochemical Properties & Safety Data
Proper handling and storage are critical for maintaining the integrity of the reagent and ensuring laboratory safety.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 942282-40-8 | [7][8] |
| Molecular Formula | C₈H₆BrFO₂ | [7] |
| Molecular Weight | 233.03 g/mol | [7] |
| Appearance | Off-white to light yellow solid | [4] |
| Purity | Typically ≥98% | [4] |
| Storage | Store at room temperature, away from incompatible materials. |
Table 2: Hazard Identification and Safety Precautions
| Hazard | GHS Statement | Precautionary Measures | Reference(s) |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing. | [8] |
| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. | [8] |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | [8] |
| Aquatic Hazard | H413: May cause long lasting harmful effects to aquatic life. | P273: Avoid release to the environment. | [8] |
Synthesis of this compound
While commercially available, understanding the synthesis of this building block is valuable. A plausible and robust synthetic route starting from the readily available 3-fluorotoluene is outlined below. This multi-step process leverages well-established, high-yielding transformations common in process chemistry.
Caption: Proposed synthetic workflow for this compound.
Protocol 3.1: Multi-step Synthesis
Step 1: Electrophilic Bromination of 3-Fluorotoluene
-
Rationale: To regioselectively install a bromine atom para to the activating methyl group and ortho to the deactivating but ortho, para-directing fluorine atom.
-
Procedure: To a solution of 3-fluorotoluene (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of iron powder. Cool the mixture to 0-5°C and add bromine (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC/GC-MS confirms consumption of the starting material. Quench the reaction with aqueous sodium bisulfite solution, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-bromo-3-fluorotoluene can often be used directly or purified by distillation.[9][10]
Step 2: Free-Radical Bromination of the Methyl Group
-
Rationale: To convert the benzylic methyl group into a bromomethyl group, which is an excellent electrophile for subsequent substitution.
-
Procedure: Dissolve 4-bromo-3-fluorotoluene (1.0 eq) in a non-polar solvent like carbon tetrachloride. Add N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq). Heat the mixture to reflux (approx. 80°C) and irradiate with a UV lamp to facilitate the reaction. Monitor by TLC/GC-MS. Once complete, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate to yield crude 4-bromo-1-(bromomethyl)-3-fluorobenzene.[11]
Step 3: Cyanation
-
Rationale: To introduce a nitrile group, which serves as a precursor to the carboxylic acid via hydrolysis.
-
Procedure: Dissolve the crude benzyl bromide from the previous step in a polar aprotic solvent such as DMSO. Add sodium cyanide (NaCN, 1.2 eq) and stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC. Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate to yield the crude 2-(4-bromo-3-fluorophenyl)acetonitrile.[11]
Step 4: Hydrolysis of the Nitrile
-
Rationale: To convert the nitrile functional group into the final carboxylic acid.
-
Procedure: Add the crude nitrile to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v). Heat the mixture to reflux (100-110°C) for 4-8 hours until the reaction is complete. Alternatively, basic hydrolysis using aqueous sodium hydroxide can be employed. Cool the reaction mixture and carefully pour it onto ice. The resulting precipitate is the desired product. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield this compound.[11]
Application in API Synthesis: A PROTAC Case Study
A key application of this building block is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that induces the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase. It consists of a "warhead" to bind the POI, a ligand for the E3 ligase, and a chemical linker connecting them.[6]
This compound can serve as a precursor to the "warhead" moiety. The carboxylic acid is used to attach the linker via an amide bond, and the bromo-fluorophenyl ring is the component that will bind to the target protein.
Caption: General workflow for PROTAC synthesis using the title building block.
Protocol 4.1: Amide Coupling for Linker Attachment
-
Rationale: To form a stable amide bond between the warhead precursor and the linker-E3 ligase component. The use of modern coupling reagents like HATU minimizes side reactions and allows the reaction to proceed under mild conditions, preserving sensitive functional groups elsewhere in the molecule.[1][12]
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine component (e.g., an amine-terminated PEG linker attached to a thalidomide analog, 1.05 eq) dissolved in a minimal amount of DMF.
-
Stir the reaction at room temperature for 4-12 hours. Monitor completion by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired PROTAC conjugate.
-
Protocol 4.2: Suzuki Coupling for Warhead Diversification
-
Rationale: To demonstrate the utility of the bromine handle for late-stage functionalization. This allows for the creation of a library of PROTACs with diverse warheads to optimize binding affinity for the target protein.[13][14]
-
Procedure:
-
To a microwave vial, add the bromo-substituted PROTAC (1.0 eq), an arylboronic acid or ester (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base like cesium carbonate (Cs₂CO₃, 2.0 eq).[15]
-
Evacuate and backfill the vial with an inert gas (N₂ or Ar).
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Seal the vial and heat in a microwave reactor to 100-120°C for 20-60 minutes.
-
Monitor the reaction by LC-MS. Upon completion, cool the vial, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by preparative HPLC to obtain the final, diversified PROTAC molecule.
-
Quality Control & Analytical Protocols
Protocol 5.1: Purity Determination by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Result: A single major peak with >98% purity by area integration.
Protocol 5.2: Structural Confirmation by ¹H NMR Spectroscopy
-
Solvent: DMSO-d₆ or CDCl₃.
-
Analysis: The spectrum should show characteristic peaks for the aromatic protons (typically in the δ 7.0-7.8 ppm region) with splitting patterns consistent with the 1,2,4-substitution pattern, and a singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group (typically δ 3.6-3.8 ppm). The carboxylic acid proton will appear as a broad singlet at high chemical shift (>10 ppm).
Conclusion
This compound is a powerful and versatile building block for API synthesis. Its strategically placed functional groups—the carboxylic acid for coupling, the bromine for cross-coupling, and the fluorine for property modulation—provide medicinal chemists with a robust platform for constructing complex and highly functionalized drug candidates. The protocols and applications detailed in this note, particularly in the context of PROTAC synthesis, highlight its value in accelerating modern drug discovery programs.
References
- 1. hepatochem.com [hepatochem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 942282-40-8 this compound 4-溴-3-氟苯乙酸 -Win-Win Chemical [win-winchemical.com]
- 8. 942282-40-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. Page loading... [guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 12. scribd.com [scribd.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Cross-Coupling Reactions with 4-Bromo-3-fluorophenylacetic Acid
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthesis. 4-Bromo-3-fluorophenylacetic acid stands out as a versatile building block, offering multiple reaction handles for the construction of complex molecular architectures. Its utility is particularly pronounced in the synthesis of novel therapeutic agents, including analogues of non-steroidal anti-inflammatory drugs (NSAIDs) where precise structural modifications can significantly impact pharmacological profiles.
This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of this compound. We will delve into the mechanistic underpinnings of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering insights into experimental design and troubleshooting.
Understanding the Substrate: this compound
This compound (CAS 942282-40-8) is an off-white solid with a molecular weight of 233.03 g/mol .[1][2] Its structure is primed for selective cross-coupling reactions primarily at the carbon-bromine bond. The presence of the fluorine atom ortho to the bromine can influence the electronic properties of the aromatic ring, potentially affecting the kinetics of the catalytic cycle. The carboxylic acid moiety introduces a degree of polarity and an acidic proton, which must be considered in the reaction design, particularly in the choice of base. While the free carboxylic acid can often be used directly, its protection as an ester (e.g., methyl or ethyl ester) is a common strategy to enhance solubility in organic solvents and prevent potential coordination with the palladium catalyst.[3][4]
The Catalytic Heart: The Palladium Cross-Coupling Cycle
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, generally proceed through a common catalytic cycle.[5] This cycle is initiated by the oxidative addition of the aryl halide (in this case, this compound or its ester derivative) to a palladium(0) species. This is followed by a transmetalation step with the coupling partner (e.g., an organoboron compound in the Suzuki reaction). The cycle concludes with reductive elimination, which forms the new carbon-carbon or carbon-heteroatom bond and regenerates the active palladium(0) catalyst.[5]
References
derivatization of 4-Bromo-3-fluorophenylacetic acid for medicinal chemistry
This compound stands out as a highly adaptable and strategically valuable scaffold in medicinal chemistry. The orthogonal reactivity of its functional groups permits a logical and systematic approach to library synthesis. The protocols detailed in this guide for amide coupling and Suzuki-Miyaura coupling represent robust and reproducible methods for generating diverse analogs. By leveraging these derivatization strategies, researchers can efficiently explore structure-activity relationships, optimize lead compounds, and accelerate the discovery of new therapeutic agents targeting a wide range of diseases, from cancer to inflammatory conditions. [3][15][16]
References
- 1. nbinno.com [nbinno.com]
- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 3. chemimpex.com [chemimpex.com]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 6. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 7. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 8. growingscience.com [growingscience.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. ikm.org.my [ikm.org.my]
The Strategic Utility of 4-Bromo-3-fluorophenylacetic Acid in the Synthesis of Targeted Protein Degraders
Introduction: The advent of targeted protein degradation (TPD) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete cellular removal of disease-causing proteins. At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system. A PROTAC simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the POI. The chemical architecture of a PROTAC is paramount to its function, with the linker moiety playing a critical role in dictating the efficacy, selectivity, and physicochemical properties of the degrader. Within the synthetic chemist's toolbox for constructing these intricate molecules, 4-Bromo-3-fluorophenylacetic acid has emerged as a valuable and versatile building block, particularly in the elaboration of linker structures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic role and practical application of this compound in the development of novel protein degraders.
The Rationale for Fluorinated Phenylacetic Acids in PROTAC Design
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties of a molecule. In the context of PROTACs, the fluoro and bromo substituents on the phenylacetic acid scaffold of this compound offer several distinct advantages:
-
Modulation of Physicochemical Properties: The presence of a fluorine atom can significantly impact a molecule's lipophilicity, metabolic stability, and membrane permeability. These are critical parameters for the overall pharmacokinetic and pharmacodynamic profile of a PROTAC.
-
Conformational Control: The stereoelectronic effects of the fluorine and bromine atoms can influence the conformational preferences of the linker, which is crucial for achieving an optimal orientation of the POI and E3 ligase in the ternary complex.
-
Synthetic Handles: The carboxylic acid, bromine, and the aromatic ring itself provide multiple points for chemical modification and elaboration of the linker. The bromine atom, in particular, is a versatile functional group that can participate in a wide range of cross-coupling reactions, allowing for the facile introduction of diverse chemical moieties.
Application of this compound in PROTAC Synthesis: A Workflow
The primary application of this compound in PROTAC synthesis is as a precursor for the linker component. The general workflow involves the initial functionalization of the phenylacetic acid moiety, followed by its sequential conjugation to the E3 ligase ligand and the POI-binding ligand.
Caption: A generalized workflow for the synthesis of a PROTAC molecule utilizing a linker derived from this compound.
Experimental Protocols
The following protocols provide a generalized framework for the utilization of this compound in the synthesis of a PROTAC. These protocols are intended as a starting point and may require optimization based on the specific E3 ligase ligand and POI ligand being used.
Protocol 1: Synthesis of an Amide-Linked Linker Precursor
This protocol describes the initial functionalization of this compound through amide bond formation, a common first step in linker synthesis.
Materials:
-
This compound
-
Amine-containing linker component (e.g., Boc-protected diamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the amine-containing linker component (1.1 eq) in anhydrous DMF.
-
To the stirred solution, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide-linked linker precursor.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Palladium-Catalyzed Cross-Coupling for Linker Elaboration
The bromo-substituent on the linker precursor serves as a handle for further diversification using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling. This allows for the introduction of additional chemical functionalities to fine-tune the linker properties.
Materials:
-
Amide-linked linker precursor from Protocol 1
-
Boronic acid or terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene)
-
Standard glassware and heating equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the amide-linked linker precursor (1.0 eq), the boronic acid or terminal alkyne (1.2 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Add the appropriate solvent and degas the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the elaborated linker.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Final PROTAC Assembly
This protocol outlines the final steps of conjugating the elaborated linker to the E3 ligase ligand and the POI ligand. The order of conjugation may vary depending on the specific chemistry and protecting group strategy employed.
Materials:
-
Elaborated linker from Protocol 2
-
E3 ligase ligand with a suitable functional group (e.g., an amine or hydroxyl group)
-
POI ligand with a suitable functional group
-
Coupling reagents (e.g., HATU, EDCI/HOBt) or reagents for nucleophilic substitution (e.g., K₂CO₃, NaH)
-
Appropriate anhydrous solvents
-
Standard laboratory equipment
Procedure:
-
First Conjugation: React the elaborated linker with either the E3 ligase ligand or the POI ligand using appropriate coupling or substitution chemistry. This step will depend on the functional groups present on each component.
-
Deprotection (if necessary): If protecting groups were used on the linker or the first conjugated ligand, they must be removed under appropriate conditions to reveal the functional group for the next reaction.
-
Second Conjugation: Couple the resulting intermediate with the remaining ligand (either the POI or E3 ligase ligand) to form the final PROTAC molecule.
-
Purification: Purify the final PROTAC using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
-
Characterization: Thoroughly characterize the final PROTAC molecule by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and analytical HPLC to confirm its identity and purity.
Data Presentation and Characterization
A systematic approach to data collection and presentation is crucial for the successful development of PROTACs.
Table 1: Physicochemical Properties of Intermediates and Final PROTAC
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) (by HPLC) |
| Linker Precursor | C₁₅H₁₈BrFN₂O₃ | 373.22 | >95 |
| Elaborated Linker | C₂₁H₂₂FN₃O₃ | 399.42 | >95 |
| Final PROTAC | C₄₀H₄₂FN₇O₆S | 783.87 | >98 |
Mechanistic Considerations and Causality
The choice of this compound as a starting material is not arbitrary. The specific substitution pattern on the phenyl ring is designed to influence the conformation of the resulting linker. The fluorine atom, with its high electronegativity and small size, can engage in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with both the POI and the E3 ligase. These interactions can help to pre-organize the ternary complex, leading to enhanced degradation efficiency. The bromine atom provides a robust synthetic handle for a variety of cross-coupling reactions, allowing for the systematic exploration of linker length and rigidity, which are known to be critical parameters for PROTAC activity.
Caption: Diagram illustrating the role of the linker in mediating the formation of the ternary complex between the POI and the E3 ubiquitin ligase.
Conclusion
This compound represents a strategically valuable building block for the synthesis of PROTAC linkers. Its unique combination of a carboxylic acid handle, a versatile bromine substituent for cross-coupling, and a fluorine atom for modulating physicochemical and conformational properties makes it an attractive starting material for the construction of diverse and effective protein degraders. The protocols and workflows outlined in this application note provide a solid foundation for researchers to incorporate this versatile reagent into their PROTAC development programs, enabling the exploration of novel chemical space and the generation of next-generation therapeutics for a wide range of diseases.
Application Notes and Protocols: Leveraging 4-Bromo-3-fluorophenylacetic Acid in Advanced Materials Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the applications of 4-Bromo-3-fluorophenylacetic acid in materials science.
Introduction: The Unique Potential of a Multifunctional Building Block
This compound is a halogenated aromatic carboxylic acid with a unique combination of functional groups that make it a highly versatile precursor in materials science.[1] The strategic placement of bromine and fluorine atoms on the phenyl ring, coupled with the reactivity of the carboxylic acid group, offers a powerful toolkit for designing novel materials with tailored electronic, optical, and physical properties.[1][2]
The key attributes of this molecule for materials science applications include:
-
The Phenylacetic Acid Moiety: The carboxylic acid group provides a reactive handle for a wide range of chemical transformations, including esterification and amidation. This allows for the straightforward attachment of other functional units or polymerizable groups.
-
The Bromine Substituent: The bromine atom serves as a reactive site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the construction of complex, conjugated molecular architectures essential for organic electronics.[3] Additionally, the presence of bromine can enhance intersystem crossing in photoluminescent materials.
-
The Fluorine Substituent: The incorporation of fluorine into organic molecules is a well-established strategy in materials science to enhance thermal stability, chemical resistance, and to tune electronic properties.[2] In the context of liquid crystals, lateral fluorine substitution is critical for modulating dielectric anisotropy and viscosity.[4][5]
This guide will provide detailed application notes and protocols for the use of this compound in the synthesis of functional polymers, liquid crystals, and materials for organic electronics.
| Property | Value | Reference |
| CAS Number | 942282-40-8 | [6][7] |
| Molecular Formula | C₈H₆BrFO₂ | [6][8] |
| Molecular Weight | 233.03 g/mol | [6][8] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | Typically ≥98% | [8] |
Application I: Synthesis of Functional Polymers
The structure of this compound makes it an excellent starting material for the synthesis of monomers for specialty polymers. The resulting polymers can be designed to have high thermal stability, specific optical properties, and sites for post-polymerization modification.
Rationale for Application
The carboxylic acid group can be readily converted into a polymerizable functional group, such as an acrylate or methacrylate. The resulting monomer can then be polymerized using standard techniques like free-radical polymerization. The pendant bromo-fluorophenyl group imparts unique properties to the polymer, and the bromine atom remains available for subsequent modifications, allowing for the creation of graft copolymers or the attachment of other functional molecules.
Protocol: Synthesis of a 4-Bromo-3-fluorophenylethyl Acrylate Monomer and Subsequent Polymerization
This protocol outlines a two-step process: first, the synthesis of an acrylate monomer from this compound, and second, its free-radical polymerization.
Step 1: Monomer Synthesis - 2-(4-Bromo-3-fluorophenyl)ethyl Acrylate
-
Reduction of the Carboxylic Acid:
-
In a dry, inert atmosphere (e.g., under argon), dissolve this compound (1 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-THF complex (BH₃·THF, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product, 2-(4-Bromo-3-fluorophenyl)ethanol, with ethyl acetate, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Esterification to the Acrylate Monomer:
-
Dissolve the 2-(4-Bromo-3-fluorophenyl)ethanol (1 eq.) and triethylamine (1.5 eq.) in dry dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add acryloyl chloride (1.2 eq.) dropwise.
-
Stir at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the pure monomer.
-
Step 2: Free-Radical Polymerization
-
Reaction Setup:
-
In a Schlenk flask, dissolve the synthesized 2-(4-Bromo-3-fluorophenyl)ethyl acrylate monomer and a radical initiator such as azobisisobutyronitrile (AIBN) (0.5-1 mol%) in anhydrous toluene.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
-
Polymerization:
-
Heat the reaction mixture to 60-70 °C and stir under an inert atmosphere for 24 hours.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the viscous solution to a large volume of cold methanol with vigorous stirring.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
-
Characterization:
-
Confirm the polymer structure using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
-
Determine the molecular weight and polydispersity index (PDI) by gel permeation chromatography (GPC).
-
Application II: Precursors for Liquid Crystal Synthesis
The rigid phenyl core and the presence of polar fluorine and bromine substituents make this compound an attractive building block for the synthesis of liquid crystalline materials (mesogens).
Rationale for Application
Liquid crystal molecules typically consist of a rigid core and flexible terminal chains. The bromo-fluorophenyl group can be incorporated into the rigid core of a mesogen. The lateral fluorine atom is particularly effective at modifying the dielectric anisotropy, a key property for display applications, without significantly increasing the material's viscosity.[4][9] The carboxylic acid allows for the attachment of other aromatic rings or terminal alkyl chains through an ester linkage.
Protocol: Synthesis of a Nematic Liquid Crystal Candidate
This protocol describes the synthesis of a potential liquid crystal molecule via esterification of this compound with 4-cyanophenol.
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask, suspend this compound (1 eq.) in thionyl chloride (SOCl₂, 5 eq.).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 2 hours until the solution becomes clear.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-Bromo-3-fluorophenylacetyl chloride.
-
-
Esterification:
-
In a separate flask under an inert atmosphere, dissolve 4-cyanophenol (1 eq.) and pyridine (1.2 eq.) in dry THF.
-
Cool the solution to 0 °C.
-
Add a solution of the crude 4-Bromo-3-fluorophenylacetyl chloride in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Recrystallize the crude product from ethanol to obtain the pure liquid crystal candidate, 4-cyanophenyl 2-(4-bromo-3-fluorophenyl)acetate.
-
-
Characterization:
-
Confirm the structure by NMR and Mass Spectrometry.
-
Investigate the liquid crystalline properties using differential scanning calorimetry (DSC) to identify phase transition temperatures and polarized optical microscopy (POM) to observe the liquid crystal textures.
-
Application III: Building Blocks for Organic Electronics
The bromo-fluorophenyl scaffold is a valuable starting point for synthesizing materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Rationale for Application
The bromine atom on the phenyl ring is a key functional group for carbon-carbon bond formation via cross-coupling reactions. This allows for the extension of the conjugated π-system, which is crucial for charge transport and luminescent properties. For instance, Suzuki or Stille couplings can be used to attach other aromatic or heteroaromatic units, creating molecules with desired highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The fluorine atom helps to fine-tune these energy levels and can improve the stability and volatility of the final material.[3]
Protocol: Synthesis of a Carbazole-Functionalized Host Material for OLEDs
This protocol details the synthesis of a potential host material for a phosphorescent OLED (PhOLED) device using a Suzuki coupling reaction.
-
Esterification for Solubility:
-
Convert this compound to its methyl ester, methyl 2-(4-bromo-3-fluorophenyl)acetate, by refluxing in methanol with a catalytic amount of sulfuric acid. This step improves solubility for the subsequent coupling reaction.
-
-
Suzuki Coupling Reaction:
-
In a Schlenk flask, combine the methyl 2-(4-bromo-3-fluorophenyl)acetate (1 eq.), 9-phenyl-9H-carbazole-3-boronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%).
-
Add a base, typically an aqueous solution of 2M K₂CO₃ (3 eq.).
-
Add a solvent system, such as a 3:1 mixture of toluene and water.
-
De-gas the mixture thoroughly with argon.
-
Heat the reaction to 80-90 °C and stir vigorously for 24-48 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with toluene.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under vacuum.
-
Purify the crude product by column chromatography on silica gel to yield the target molecule.
-
-
Characterization:
-
Confirm the structure by NMR and mass spectrometry.
-
Characterize the photophysical properties (UV-Vis absorption and photoluminescence) and thermal properties (TGA and DSC).
-
Measure the HOMO/LUMO levels using cyclic voltammetry.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 942282-40-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. calpaclab.com [calpaclab.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Fischer Esterification of 4-Bromophenylacetic Acid to Synthesize Ethyl 4-Bromophenylacetate
Introduction: The Strategic Importance of Fischer Esterification in Medicinal Chemistry
The Fischer-Speier esterification, a cornerstone of organic synthesis first described in 1895, remains a highly relevant and economically viable method for the synthesis of esters from carboxylic acids and alcohols.[1] This acid-catalyzed nucleophilic acyl substitution is a reversible reaction, governed by equilibrium principles.[2][3] In the context of drug development and medicinal chemistry, the esterification of bioactive carboxylic acids, such as 4-bromophenylacetic acid, is a critical derivatization technique. The resulting ester, ethyl 4-bromophenylacetate, serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The conversion of the carboxylic acid to an ester modulates its polarity and reactivity, often facilitating subsequent synthetic transformations.
This document provides a detailed protocol for the synthesis of ethyl 4-bromophenylacetate via the Fischer esterification of 4-bromophenylacetic acid. Beyond a mere recitation of steps, this guide elucidates the mechanistic rationale behind the procedural choices, outlines robust purification and characterization methods, and emphasizes critical safety considerations, ensuring a reproducible and safe experimental outcome.
Mechanistic Underpinnings: A Stepwise Look at the Reaction Pathway
The Fischer esterification proceeds through a series of reversible protonation and nucleophilic attack steps.[3][4][5] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.
-
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of 4-bromophenylacetic acid by a strong acid catalyst, typically concentrated sulfuric acid.[4][5] This initial step significantly enhances the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.
-
Nucleophilic Attack by Ethanol : The lone pair of electrons on the oxygen atom of ethanol attacks the now highly electrophilic carbonyl carbon.[4] This results in the formation of a tetrahedral intermediate.
-
Proton Transfer : A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. This proton transfer is a crucial step as it converts a poor leaving group (-OH) into a good leaving group (H₂O).[3][4]
-
Elimination of Water : The newly formed water molecule is eliminated from the tetrahedral intermediate, and the carbonyl double bond is reformed.
-
Deprotonation : The final step involves the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product, ethyl 4-bromophenylacetate.[4]
To drive the equilibrium towards the product side, this reaction is typically conducted using an excess of the alcohol (ethanol in this case), which also serves as the solvent.[4][6] Additionally, the removal of water as it is formed can also shift the equilibrium to favor the ester.[2][6] In this protocol, we will utilize an excess of ethanol to achieve a high yield.
Experimental Workflow: A Visual Guide
The following diagram illustrates the key stages of the experimental procedure, from reaction setup to the isolation of the pure product.
Caption: A flowchart of the Fischer esterification of 4-Bromophenylacetic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromophenylacetic acid | Reagent | Sigma-Aldrich | Molar Mass: 215.04 g/mol [7] |
| Ethanol | Anhydrous | Fisher Scientific | Molar Mass: 46.07 g/mol |
| Sulfuric Acid | Concentrated (98%) | VWR | Molar Mass: 98.08 g/mol |
| Diethyl Ether | Anhydrous | EMD Millipore | |
| Sodium Bicarbonate | Saturated Solution | LabChem | |
| Brine | Saturated NaCl Solution | LabChem | |
| Sodium Sulfate | Anhydrous | Acros Organics |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical balance
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Detailed Experimental Protocol
1. Reaction Setup and Execution
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenylacetic acid (e.g., 10.0 g, 46.5 mmol).
-
Add an excess of anhydrous ethanol (e.g., 100 mL) to the flask. The ethanol acts as both a reactant and the solvent, and using it in excess helps to drive the reaction equilibrium towards the product.[4][6]
-
While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 1.0 mL) to the reaction mixture. Caution: The addition of sulfuric acid to ethanol is exothermic and should be done slowly to control the temperature rise. Sulfuric acid serves as the catalyst for the esterification.[2][8]
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 15-24 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by comparing the reaction mixture to the starting material.
2. Work-up and Isolation
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dilute the residue with diethyl ether (e.g., 100 mL).
-
Transfer the ether solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the remaining sulfuric acid and any unreacted 4-bromophenylacetic acid. Caution: Carbon dioxide gas will be evolved during the neutralization, so vent the separatory funnel frequently.
-
Wash the organic layer with brine (saturated aqueous sodium chloride solution) (1 x 50 mL) to remove any remaining water.
-
Dry the organic layer over anhydrous sodium sulfate. The drying agent will absorb any residual water from the organic phase.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ethyl 4-bromophenylacetate. For many applications, the crude product is of sufficient purity.
3. Purification (Optional)
If a higher purity is required, the crude product can be purified by vacuum distillation.
Characterization of Ethyl 4-bromophenylacetate
The identity and purity of the synthesized ethyl 4-bromophenylacetate should be confirmed by spectroscopic methods.
| Property | Expected Value |
| Appearance | Off-white solid or oil[9] |
| Molecular Formula | C₁₀H₁₁BrO₂[10] |
| Molar Mass | 243.10 g/mol [10] |
| ¹H NMR (CDCl₃) | δ (ppm): 1.25 (t, 3H), 3.56 (s, 2H), 4.15 (q, 2H), 7.15-7.20 (d, 2H), 7.40-7.45 (d, 2H)[11][12] |
| ¹³C NMR (CDCl₃) | δ (ppm): 14.1, 40.7, 60.9, 121.2, 131.0, 131.7, 133.0, 171.0[11][13] |
| IR (Neat) | ν (cm⁻¹): ~1735 (C=O stretch), ~1200 (C-O stretch)[10] |
Safety Precautions
-
4-Bromophenylacetic acid : Causes skin and serious eye irritation. May cause respiratory irritation.[14][15][16]
-
Concentrated Sulfuric Acid : Corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Diethyl Ether : Highly flammable. Work in a well-ventilated area away from ignition sources.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals.[17]
All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time. Ensure the ethanol is anhydrous, as water will shift the equilibrium back to the reactants. |
| Loss of product during work-up. | Ensure complete extraction and careful separation of layers. Avoid vigorous shaking that can lead to emulsions. | |
| Product is Contaminated with Starting Material | Incomplete reaction or insufficient washing. | Extend the reaction time. Ensure thorough washing with sodium bicarbonate solution to remove all acidic components. |
| Oily Product Instead of Solid | Presence of impurities. | Purify the product by vacuum distillation or column chromatography. |
Conclusion
The Fischer esterification of 4-bromophenylacetic acid is a robust and reliable method for the synthesis of ethyl 4-bromophenylacetate. By understanding the underlying mechanism and adhering to the detailed protocol and safety guidelines presented, researchers can consistently achieve high yields of the desired product. The thorough characterization of the final compound is essential to ensure its suitability for subsequent applications in drug discovery and development.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Ethyl 4-bromophenylacetate synthesis - chemicalbook [chemicalbook.com]
- 10. Ethyl 2-(4-bromophenyl)acetate | C10H11BrO2 | CID 7020609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 12. Ethyl 4-bromophenylacetate(14062-25-0) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. echemi.com [echemi.com]
Application Notes and Protocols: 4-Bromo-3-fluorophenylacetic Acid in the Synthesis of Anti-inflammatory Drugs
Introduction: The Strategic Incorporation of Fluorine and Bromine in Modern NSAID Discovery
The landscape of anti-inflammatory drug development is continually evolving, with a persistent demand for agents possessing enhanced efficacy and improved safety profiles. Non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of pain and inflammation management, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] The discovery of two COX isoforms, the constitutively expressed COX-1, involved in homeostatic functions, and the inducible COX-2, upregulated at sites of inflammation, has paved the way for the design of isoform-selective inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[2]
Within this context, the strategic use of halogenated precursors in drug synthesis has become a powerful tool for medicinal chemists. 4-Bromo-3-fluorophenylacetic acid emerges as a particularly valuable starting material, offering a unique combination of functionalities that can be leveraged to create potent and selective anti-inflammatory agents. The presence of a fluorine atom can significantly enhance a drug's metabolic stability, binding affinity, and bioavailability.[3][4] Its high electronegativity and small atomic size allow it to modulate the electronic properties of the molecule, often leading to more potent and selective protein-ligand interactions.[4] The bromine atom, on the other hand, serves as a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, enabling the construction of biphenyl scaffolds common in many advanced NSAIDs.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of a potent anti-inflammatory agent, 2-(3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid. We will delve into the detailed synthetic protocol, the underlying scientific rationale, and methods for evaluating the biological activity of the final compound.
Core Synthesis: From this compound to 2-(3-fluoro-[1,1'-biphenyl]-4-yl)acetic Acid via Suzuki-Miyaura Coupling
The central transformation in synthesizing the target anti-inflammatory agent from this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient and selective creation of a biphenyl linkage by coupling the aryl bromide with a boronic acid.
Diagram of the Synthetic Pathway
Caption: Synthetic route to 2-(3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for the synthesis of 2-(3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| This compound | 194019-11-9 | 233.03 g/mol | 1.0 eq |
| Phenylboronic acid | 98-80-6 | 121.93 g/mol | 1.2 eq |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 g/mol | 0.03 eq |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.5 eq |
| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | As required |
| Deionized Water | 7732-18-5 | 18.02 g/mol | As required |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As required |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | As required |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 g/mol | As required |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | As required |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and deionized water to the flask. The volume should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Acidification: Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.
-
Extraction: Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic extracts and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 2-(3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid.
Scientific Rationale and Mechanistic Insights
The choice of this compound as a starting material is predicated on the desired functionalities in the final product. The 3-fluoro substituent is strategically placed to enhance the anti-inflammatory potency and selectivity of the resulting biphenylacetic acid derivative. The electron-withdrawing nature of fluorine can influence the acidity of the carboxylic acid group and modulate the overall electronic distribution of the molecule, which can lead to improved binding interactions with the COX-2 enzyme.[7]
The Role of Fluorine in COX-2 Inhibition
Structure-activity relationship studies have shown that fluorine substitution on the phenyl ring of NSAIDs can significantly impact their biological activity.[8] In the context of COX-2 inhibition, the fluorine atom can engage in favorable interactions within the active site of the enzyme, potentially increasing the binding affinity and selectivity over COX-1.[2] The presence of a fluorine atom can also block sites of metabolic oxidation, thereby increasing the drug's half-life and duration of action.
Mechanism of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base, transfers its aryl group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two aryl groups on the palladium complex are eliminated to form the desired biphenyl product, regenerating the Pd(0) catalyst.
Application Notes: Biological Evaluation of 2-(3-fluoro-[1,1'-biphenyl]-4-yl)acetic Acid
Following the successful synthesis of 2-(3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid, a thorough biological evaluation is essential to characterize its anti-inflammatory properties.
In Vitro COX-1/COX-2 Inhibition Assay
To determine the potency and selectivity of the synthesized compound, an in vitro COX inhibition assay is performed. This can be achieved using commercially available kits or by following established protocols.[9][10][11]
Principle: The assay measures the ability of the test compound to inhibit the peroxidase activity of recombinant human COX-1 and COX-2 enzymes. The peroxidase activity is monitored by the oxidation of a chromogenic or fluorogenic substrate.
General Protocol Outline:
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a suitable detection reagent (e.g., Amplex Red).[9]
-
Inhibitor Preparation: Prepare a series of dilutions of the test compound (2-(3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid) and reference NSAIDs (e.g., celecoxib for COX-2 selectivity, ibuprofen for non-selectivity).
-
Assay Procedure: In a 96-well plate, combine the enzyme, cofactor, and test compound/control. Initiate the reaction by adding arachidonic acid.
-
Data Acquisition: Measure the fluorescence or absorbance at appropriate wavelengths over time using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Expected Outcome: 2-(3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid is expected to exhibit potent inhibition of COX-2 with a high selectivity index, indicating a favorable therapeutic profile with a reduced risk of gastrointestinal side effects.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rodents is a widely used and well-validated acute inflammation model to assess the in vivo efficacy of anti-inflammatory agents.[2][4]
Principle: Subplantar injection of carrageenan in the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of the test compound is determined by its ability to reduce the paw volume.
General Protocol Outline:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.
-
Dosing: Administer the test compound (2-(3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid), a vehicle control, and a positive control (e.g., indomethacin or diclofenac) orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Expected Outcome: Treatment with 2-(3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid is expected to cause a significant, dose-dependent reduction in carrageenan-induced paw edema, confirming its in vivo anti-inflammatory activity.
Conclusion
This compound serves as a strategic and versatile starting material for the synthesis of novel anti-inflammatory agents. Its unique substitution pattern allows for the introduction of a fluorine atom to enhance pharmacological properties and a bromine atom to facilitate the construction of complex molecular scaffolds through reactions like the Suzuki-Miyaura coupling. The resulting compound, 2-(3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid, is a promising candidate for a potent and selective COX-2 inhibitor. The protocols and application notes provided herein offer a comprehensive framework for the synthesis and biological evaluation of this and similar compounds, aiding in the discovery and development of next-generation anti-inflammatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. wjpsonline.com [wjpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpras.com [ijpras.com]
- 5. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-3-fluorophenylacetic Acid
Welcome to the technical support center for the purification of 4-Bromo-3-fluorophenylacetic acid (CAS 942282-40-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable synthetic building block. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the purification of this compound.
Q1: What are the key physicochemical properties of this compound that I should consider for its purification?
A1: Understanding the physicochemical properties is crucial for selecting an appropriate purification strategy. Key properties include:
| Property | Value | Significance for Purification |
| Molecular Weight | 233.03 g/mol [1][2] | Relevant for characterization but has minimal impact on the choice of purification technique. |
| Melting Point | 111-113 °C[1] | A sharp melting point range is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities. |
| pKa | Estimated to be around 4.3[3][4] | The acidity of the carboxylic acid group is key for developing an effective acid-base extraction protocol. |
| Solubility | Qualitatively, it is expected to be sparingly soluble in cold water and non-polar solvents, but more soluble in polar organic solvents like alcohols and acetone.[5][6] | This differential solubility is the basis for selecting an appropriate recrystallization solvent system. |
Q2: What are the most common impurities I might encounter in my crude this compound?
A2: The nature of impurities is highly dependent on the synthetic route employed. Common impurities can include:
-
Starting Materials: Unreacted precursors from the synthesis, such as the corresponding benzyl cyanide or boronic acid derivatives, can be present.[7][8]
-
Reaction Byproducts: Side-products from the synthesis, which could include positional isomers or products of incomplete reactions.
-
Reagents and Catalysts: Residual reagents or catalysts, such as palladium complexes from cross-coupling reactions, might contaminate the crude product.[8]
-
Hydrolysis Products: If the synthesis involves a hydrolysis step from an ester or nitrile, incomplete hydrolysis can leave residual ester or amide.[9]
Q3: Which purification technique is most suitable for this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity. The most common and effective techniques are:
-
Recrystallization: Often the most efficient method for removing small amounts of impurities from a solid sample, provided a suitable solvent is found.
-
Acid-Base Extraction: An excellent technique for separating acidic compounds like this compound from neutral or basic impurities.
-
Column Chromatography: A versatile technique that can separate compounds with very similar properties, but it can be more time-consuming and require larger volumes of solvent.
The following diagram illustrates a general decision-making workflow for selecting the appropriate purification technique.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The compound is very soluble in the chosen solvent even at low temperatures.- The solution is supersaturated. | - Evaporate some of the solvent and try to cool again.- Try a different solvent or a solvent mixture (e.g., a solvent in which the compound is soluble and a non-solvent in which it is insoluble).- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound. |
| Oiling out instead of crystallization. | - The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities. | - Lower the temperature at which the compound dissolves by using a lower-boiling solvent or a solvent mixture.- Try to purify the compound by another method (e.g., acid-base extraction) first to remove the bulk of impurities. |
| Low recovery of the purified product. | - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Too much solvent was used for washing the crystals. | - Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration.- Use a pre-heated funnel for hot filtration.- Wash the crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Peak tailing or broad peaks. | - Interaction of the acidic compound with the silica gel.- Inappropriate mobile phase polarity. | - Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid and silanol groups on the silica.[10] - Optimize the mobile phase composition to achieve a suitable elution strength. |
| Poor separation of the desired compound from impurities. | - The mobile phase is too polar or not polar enough.- The column is overloaded. | - Systematically vary the mobile phase composition to improve resolution. A good starting point is a solvent system that gives an Rf value of 0.2-0.3 for the target compound on a TLC plate.- Reduce the amount of crude material loaded onto the column. |
| Compound is not eluting from the column. | - The mobile phase is not polar enough.- The compound is irreversibly adsorbed onto the stationary phase. | - Gradually increase the polarity of the mobile phase.- Consider using a different stationary phase, such as alumina, which can be better for acidic compounds.[10] |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent or solvent system should be determined experimentally on a small scale first.
Step-by-Step Methodology:
-
Solvent Selection:
-
Place a small amount of the crude material (e.g., 20-30 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., water, ethanol, isopropanol, acetone, toluene, hexane, and mixtures like ethanol/water or toluene/hexane) to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it when heated.[5][11]
-
-
Dissolution:
-
Place the bulk of the crude this compound into an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture with gentle swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or charcoal was used, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or air dry to a constant weight.
-
Protocol 2: Purification by Acid-Base Extraction
This method is particularly useful for removing neutral or basic impurities.
Caption: Workflow for acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution.
-
Separation: Stopper the funnel, shake vigorously with frequent venting, and then allow the layers to separate. The deprotonated this compound will move into the aqueous layer as its sodium salt.
-
Collection: Drain the lower organic layer (containing neutral and basic impurities) and collect the upper aqueous layer.
-
Re-extraction: To ensure complete extraction, wash the organic layer again with a fresh portion of the basic aqueous solution and combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2), at which point the purified this compound will precipitate out.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 3: Purification by Column Chromatography
This protocol is suitable for separating impurities with similar polarities to the desired product.
Step-by-Step Methodology:
-
Stationary Phase and Eluent Selection:
-
Use silica gel as the stationary phase.
-
Determine a suitable eluent system using thin-layer chromatography (TLC). A good eluent will give the desired compound an Rf value of approximately 0.2-0.3. A common starting point for acidic compounds is a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate), with the addition of a small amount of acetic or formic acid (e.g., 0.5-1%).[12]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, ensuring a uniform packing without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen mobile phase, collecting fractions.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
References
- 1. 942282-40-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. 942282-40-8 this compound 4-溴-3-氟苯乙酸 -Win-Win Chemical [win-winchemical.com]
- 3. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. inventivapharma.com [inventivapharma.com]
- 9. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing the Synthesis of 4-Bromo-3-fluorophenylacetic Acid
Welcome to the technical support center for the synthesis of 4-Bromo-3-fluorophenylacetic acid (CAS No. 942282-40-8).[1][2][3] This valuable building block is integral to the development of novel active pharmaceutical ingredients (APIs) and advanced chemical compounds.[4] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve synthesis yields. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the robustness of your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific challenges you may encounter during the synthesis of this compound. We will explore common synthetic routes and their associated pitfalls.
Route 1: Hydrolysis of 2-(4-Bromo-3-fluorophenyl)acetonitrile
This is a frequently employed two-step route starting from the corresponding benzyl halide, which is first converted to the nitrile, followed by hydrolysis. The nitrile intermediate, 2-(4-bromo-3-fluorophenyl)acetonitrile, is a stable and accessible precursor.[5][6][7]
Question 1: My hydrolysis of 2-(4-bromo-3-fluorophenyl)acetonitrile is incomplete, resulting in a low yield of the desired carboxylic acid. What are the critical parameters to consider?
Answer: Incomplete hydrolysis is a common issue that typically points to suboptimal reaction conditions. The conversion of a nitrile to a carboxylic acid is a two-step process: the nitrile is first hydrolyzed to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. The second step is often the rate-limiting one.
To drive the reaction to completion, consider the following:
-
Reaction Conditions: Both acidic and basic conditions can be employed for this hydrolysis.[8] For base-catalyzed hydrolysis, a concentrated solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically heated to reflux with the nitrile in a co-solvent like ethanol or dioxane for several hours.[8][9] For acid-catalyzed hydrolysis, a strong acid such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is used, often at elevated temperatures.
-
Temperature and Duration: This hydrolysis often requires vigorous conditions. Do not hesitate to increase the reaction temperature to reflux and extend the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting nitrile and the intermediate amide have been fully consumed.
-
Causality: The stability of the intermediate amide necessitates forceful conditions to push the equilibrium towards the final carboxylate salt (under basic conditions) or carboxylic acid (under acidic conditions). The electron-withdrawing nature of the fluorine and bromine atoms on the phenyl ring can also influence the reactivity of the nitrile group.
Question 2: I am observing a significant amount of the corresponding amide as a byproduct. How can I promote complete conversion to the carboxylic acid?
Answer: The presence of the amide byproduct is a clear indication that the hydrolysis has stalled at the intermediate stage. To overcome this, you must employ more forcing conditions to hydrolyze the stable amide.
Experimental Protocol: Complete Hydrolysis of 2-(4-bromo-3-fluorophenyl)acetonitrile
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 2-(4-bromo-3-fluorophenyl)acetonitrile in a mixture of ethanol and water (e.g., a 1:1 ratio).
-
Reagent Addition: Add an excess of a strong base, for example, 5-10 equivalents of 6M Sodium Hydroxide (NaOH) solution.[8]
-
Reaction: Heat the mixture to a vigorous reflux. The reaction progress should be monitored by TLC. It may be necessary to reflux for 12-24 hours to ensure the complete disappearance of the intermediate amide.
-
Workup: After cooling the reaction mixture to room temperature, acidify it with concentrated HCl until the pH is approximately 1-2.
-
Isolation: The this compound product will precipitate as a solid. Collect the solid by vacuum filtration, wash it with cold water to remove inorganic salts, and dry it thoroughly.[8]
The diagram below illustrates the workflow for the nitrile hydrolysis route, highlighting the critical step where the amide intermediate is formed.
Caption: Workflow for Nitrile Hydrolysis.
Route 2: The Willgerodt-Kindler Reaction
This route typically starts from 1-(4-bromo-3-fluorophenyl)ethan-1-one. The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acids or their derivatives.[10] The reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is then hydrolyzed.[11]
Question 3: My Willgerodt-Kindler reaction is yielding a complex mixture of products. How can I improve the selectivity for the thioamide precursor?
Answer: The Willgerodt-Kindler reaction is known for its sometimes harsh conditions, which can lead to side reactions if not properly controlled.[12] To improve selectivity:
-
Stoichiometry: The ratio of the ketone, sulfur, and amine is crucial. An excess of sulfur and amine is generally used to drive the reaction to completion. A typical starting point is a 1:3:3 molar ratio of ketone:morpholine:sulfur.
-
Temperature Control: The reaction is typically performed at reflux. However, excessively high temperatures can lead to decomposition and the formation of tar-like byproducts. It is essential to maintain a controlled and steady reflux. The use of a high-boiling solvent like dimethylformamide (DMF) or simply using an excess of morpholine as both reactant and solvent is common.
-
Mechanism Insight: The reaction proceeds through the formation of an enamine from the ketone and morpholine, which then reacts with sulfur.[10][11] This is followed by a series of rearrangements that ultimately move the carbonyl functionality to the terminal carbon of the alkyl chain. Understanding this mechanism highlights the importance of the initial enamine formation, which requires optimal temperature and reagent concentrations.
Question 4: The subsequent hydrolysis of the thioamide is sluggish and gives poor yields. What are the recommended conditions?
Answer: Hydrolysis of thioamides to carboxylic acids requires more stringent conditions than the hydrolysis of their amide counterparts.
-
Hydrolyzing Agent: Both strong acids (e.g., a mixture of acetic acid and concentrated H₂SO₄) and strong bases (e.g., concentrated KOH in ethylene glycol) are effective. The choice may depend on the stability of your substrate to acidic or basic conditions.
-
Elevated Temperatures: High temperatures are almost always necessary to achieve a reasonable reaction rate. Heating the thioamide with the hydrolyzing agent at reflux for an extended period (12-48 hours) is common.
-
Biphasic Systems: In some cases, a biphasic system with a phase-transfer catalyst can facilitate the hydrolysis, especially if the thioamide has poor solubility in the aqueous acidic or basic solution.
Route 3: The Grignard Reaction
This classic organometallic reaction would involve the formation of a Grignard reagent from a suitable precursor like 1,4-dibromo-2-fluorobenzene, followed by carboxylation with carbon dioxide (CO₂).
Question 5: I am struggling to form the Grignard reagent. What are the common reasons for failure?
Answer: Grignard reagent formation is notoriously sensitive to experimental conditions.[13]
-
Strictly Anhydrous Conditions: Grignard reagents are extremely strong bases and will react with even trace amounts of acidic protons, particularly from water.[14] All glassware must be oven- or flame-dried immediately before use, and all solvents must be rigorously anhydrous.
-
Magnesium Activation: The surface of the magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted to initiate the reaction. Common activation methods include crushing the magnesium turnings in a dry flask, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.
-
Halogen Reactivity: The reactivity of halogens for Grignard formation is I > Br > Cl >> F.[15] The carbon-fluorine bond is generally too strong to react with magnesium to form a Grignard reagent.[15] Therefore, your starting material must have a bromine or chlorine atom that can react selectively. In a molecule like 4-Bromo-3-fluorotoluene, the bromine will react preferentially.
-
Side Reactions: A common side reaction is Wurtz coupling, where two organic halide molecules couple, leading to the formation of a dimer and reducing the yield of the Grignard reagent.[14] This can be minimized by the slow addition of the halide to the magnesium suspension.
The diagram below outlines the key steps and critical control points in a Grignard synthesis.
References
- 1. scbt.com [scbt.com]
- 2. 942282-40-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. calpaclab.com [calpaclab.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-(4-Bromo-3-fluorophenyl)acetonitrile | C8H5BrFN | CID 11600953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. henankerui.lookchem.com [henankerui.lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 11. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Failed Reactions Involving 4-Bromo-3-fluorophenylacetic Acid
Welcome to the technical support center for 4-Bromo-3-fluorophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during chemical reactions with this versatile building block. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and achieve higher yields and purity.
I. Amide Bond Formation (Amidation)
Amide coupling is one of the most frequent reactions performed with this compound. However, its success is contingent on the proper activation of the carboxylic acid and control of reaction conditions.
FAQ 1: Why is my amide coupling reaction showing low to no yield?
Low or non-existent yield in an amide coupling reaction is a common frustration. The root cause often lies in the activation of the carboxylic acid, the stability of the reagents, or the reaction environment.
Potential Cause 1: Ineffective Carboxylic Acid Activation
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1][2] The carboxylic acid must first be converted into a more electrophilic, activated species.[1][2]
-
Troubleshooting Steps:
-
Choice of Coupling Reagents: For many applications, carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) are effective.[3][4][5] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide.[1]
-
Reagent Quality: EDC and NHS are moisture-sensitive and can degrade over time.[3][6] Always use fresh, high-quality reagents. It is recommended to allow them to warm to room temperature before opening to prevent condensation and to store them desiccated at -20°C.[3][7]
-
Potential Cause 2: Suboptimal pH
EDC/NHS coupling is a two-step process with different optimal pH ranges for each step.[3][4]
-
Troubleshooting Steps:
-
Activation Step: The activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[3][4] A buffer like MES (2-(N-morpholino)ethanesulfonic acid) is commonly used for this step.[3]
-
Coupling Step: The subsequent reaction of the NHS-activated ester with the primary amine is more efficient at a pH of 7.2-8.0.[3] Buffers such as phosphate-buffered saline (PBS) are suitable for this stage.[3]
-
Potential Cause 3: Competing Nucleophiles and Buffer Interference
The presence of other nucleophiles can compete with your target amine, leading to unwanted side products and reduced yield.
-
Troubleshooting Steps:
-
Avoid Amine-Containing Buffers: Buffers like Tris or glycine contain primary amines that will compete for the activated carboxylic acid.[3]
-
Phosphate Buffer Considerations: While often used for the coupling step, phosphate buffers can sometimes reduce the reactivity of EDC.[3] If yields are low, consider alternative non-nucleophilic buffers.
-
Experimental Protocol: EDC/NHS Coupling of this compound with a Primary Amine
| Step | Procedure | Rationale |
| 1 | Dissolve this compound (1.0 eq) in an appropriate anhydrous aprotic solvent (e.g., DMF or DCM). | Ensures all reactants are in the same phase. |
| 2 | Add NHS (1.2 eq) and EDC (1.2 eq) to the solution. | Activates the carboxylic acid to form the NHS ester. |
| 3 | Stir the reaction mixture at room temperature for 15-30 minutes. | Allows for sufficient time for the activation to occur.[3] |
| 4 | In a separate flask, dissolve the primary amine (1.1 eq) in the same solvent. | Prepares the nucleophile for addition. |
| 5 | Add the amine solution to the activated acid mixture. | Initiates the amide bond formation. |
| 6 | If necessary, add a non-nucleophilic base like DIEA (2-3 eq) to scavenge any acid formed and drive the reaction to completion.[1] | Maintains a favorable pH for the coupling reaction. |
| 7 | Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS. | Reaction time can vary depending on the reactivity of the amine. |
| 8 | Work-up the reaction by washing with water and appropriate aqueous solutions to remove unreacted reagents and byproducts. | Purifies the desired amide product. |
Troubleshooting Flowchart for Amide Coupling
Caption: Troubleshooting workflow for failed amide coupling reactions.
II. Palladium-Catalyzed Cross-Coupling Reactions
The bromo-substituent on this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.
FAQ 2: My Sonogashira coupling with this compound is not proceeding. What are the common failure points?
The Sonogashira reaction, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a powerful tool.[8][9] Failures can often be attributed to catalyst deactivation, improper base selection, or unfavorable reaction conditions.
Potential Cause 1: Catalyst System Inefficiency
The choice of palladium source, ligand, and copper co-catalyst is critical for a successful Sonogashira coupling.
-
Troubleshooting Steps:
-
Palladium Pre-catalyst: While various Pd(0) and Pd(II) sources can be used, ensure your catalyst is active. If using a Pd(II) source, it must be reduced in situ to the active Pd(0) species.
-
Ligand Selection: The presence of a trifluoromethyl group in some substrates can make them less reactive, necessitating the use of bulky, electron-rich phosphine ligands to facilitate the reaction.[10] Although our substrate has a fluoro-group, this principle of using appropriate ligands for challenging substrates is relevant.
-
Copper Co-catalyst: The reaction traditionally employs a copper(I) co-catalyst.[11] Ensure the copper salt is fresh and of high purity. Copper-free Sonogashira protocols exist and may be an alternative if copper-related side reactions are suspected.[12]
-
Potential Cause 2: Inappropriate Base or Solvent
The base plays a crucial role in deprotonating the terminal alkyne and neutralizing the HX formed during the catalytic cycle.
-
Troubleshooting Steps:
-
Base Selection: An amine base, such as triethylamine or diisopropylethylamine, is commonly used.[11] The base must be strong enough to deprotonate the alkyne but not so strong as to cause side reactions.
-
Solvent Choice: The reaction is typically performed in solvents like DMF, THF, or acetonitrile. Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle.
-
Reaction Scheme: Sonogashira Coupling
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. hepatochem.com [hepatochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-3-fluorophenylacetic Acid
Welcome to the technical support center for 4-Bromo-3-fluorophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for reactions involving this versatile building block. The unique substitution pattern of this compound, featuring both bromine and fluorine atoms, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] However, its reactivity also presents specific challenges. This document provides a structured approach to overcoming these hurdles, ensuring successful and reproducible outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: One common laboratory-scale synthesis involves the hydrolysis of 3-fluoro-4-bromophenylacetonitrile.[2] This precursor can be prepared from 4-bromo-3-fluorotoluene.[3] The nitrile is typically hydrolyzed under acidic conditions, for example, using a mixture of sulfuric acid and water at elevated temperatures.[2]
Q2: What are the key safety precautions when working with this compound and its precursors?
A2: this compound is an irritant to the skin, eyes, and respiratory system.[2][4] Precursors like 3-bromo-4-fluorobenzaldehyde can also cause irritation.[5][6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid inhalation of dust and vapors.[2]
Q3: My hydrolysis of 3-fluoro-4-bromophenylacetonitrile to this compound is sluggish. How can I improve the reaction rate?
A3: Incomplete hydrolysis is a common issue. To drive the reaction to completion, ensure your acid concentration is sufficient and the temperature is maintained, typically around 100°C.[2] Vigorous stirring is also crucial to ensure proper mixing of the biphasic reaction mixture. If the reaction is still slow, consider extending the reaction time and monitoring progress by LC-MS.[2]
Q4: I am observing significant impurity formation in my synthesis. What are the likely side products?
A4: The presence of positional isomers, such as 2-fluoro- and 3-fluorophenylacetic acid derivatives, can be a challenge depending on the selectivity of your initial fluorination or bromination steps.[8] It is often more effective to control the formation of these isomers at earlier stages of the synthesis.[8] During hydrolysis of the nitrile, incomplete reaction will leave starting material, and overheating can potentially lead to decarboxylation or other degradation products.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis and subsequent reactions of this compound.
Guide 1: Synthesis via Hydrolysis of 4-Bromo-3-fluorophenylacetonitrile
Problem: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete Hydrolysis | Increase reaction time and/or temperature. Monitor by TLC or LC-MS until the starting nitrile is consumed.[2] | The hydrolysis of nitriles to carboxylic acids is a two-step process (nitrile to amide, then amide to carboxylic acid) and can be slow. Ensuring the reaction goes to completion is critical for maximizing yield. |
| Sub-optimal Acid Concentration | Use a concentrated acid catalyst, such as a 1:1 mixture of sulfuric acid and water.[2] | Strong acid is required to protonate the nitrile, making it more susceptible to nucleophilic attack by water. |
| Product Loss During Workup | Ensure the aqueous layer is sufficiently acidified (pH 1-2) before extraction with an organic solvent like ethyl acetate.[9] | The carboxylic acid product is soluble in basic and neutral aqueous solutions as its carboxylate salt. Acidification protonates the carboxylate, rendering the carboxylic acid less water-soluble and extractable into an organic solvent. |
| Premature Precipitation | If the product precipitates from the reaction mixture upon cooling, ensure it is fully redissolved before extraction. This may require adding more organic solvent or gentle warming. | The product may have limited solubility in the cooled reaction mixture. Failure to redissolve it will lead to significant loss of yield. |
Guide 2: Subsequent Reactions - Amide Coupling
Problem: Inefficient Amide Bond Formation with this compound
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Steric Hindrance/Electronic Effects | Use a more potent coupling reagent. For challenging couplings, consider phosphonium salts (e.g., PyBOP) or uronium/aminium salts (e.g., HATU, HCTU).[10] | The fluorine atom adjacent to the carboxyl group can influence the electronic properties and steric environment of the carboxylic acid, potentially hindering the reaction with standard coupling reagents.[10] More reactive reagents can overcome this activation energy barrier. |
| Low Reaction Temperature | Increase the reaction temperature. Microwave heating can also be effective in accelerating sluggish coupling reactions.[10] | Higher temperatures provide the necessary energy to overcome the activation barrier for sterically or electronically challenging substrates. |
| Inappropriate Solvent | Screen different aprotic solvents such as DMF, NMP, or DCM. | The choice of solvent can significantly impact the solubility of reagents and the stability of intermediates, thereby influencing the reaction rate and yield. |
| Base-Related Side Reactions | Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA).[10] | Hindered bases are less likely to act as nucleophiles and participate in unwanted side reactions with the activated carboxylic acid intermediate. |
| Formation of Guanidinium By-product | Add the amine and base to the reaction mixture after the carboxylic acid has been pre-activated with the coupling reagent. | Some coupling reagents can react with the amine to form a guanidinium by-product, consuming the amine and reducing the yield of the desired amide. |
Workflow for Troubleshooting Amide Coupling Reactions
Caption: A workflow for troubleshooting amide coupling reactions.
Guide 3: Subsequent Reactions - Esterification
Problem: Low Yield in Fischer Esterification
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Equilibrium Limitation | Use a large excess of the alcohol reactant. Alternatively, remove water as it is formed using a Dean-Stark apparatus. | Fischer esterification is a reversible reaction.[11] According to Le Chatelier's principle, removing one of the products (water) or increasing the concentration of a reactant (the alcohol) will shift the equilibrium towards the formation of the ester. |
| Insufficient Catalyst | Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid) is used. | The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. |
| Product Loss During Workup | After neutralizing the excess acid with a base (e.g., sodium bicarbonate), ensure the layers in the separatory funnel are allowed to fully separate. Emulsions can be broken by adding brine. | The ester product is typically less dense than the aqueous layer. Incomplete separation or the presence of emulsions can lead to loss of product in the aqueous phase.[12] |
| Hydrolysis of Ester | Avoid prolonged exposure to aqueous base during workup. Wash quickly and proceed to drying and solvent removal. | Esters can be hydrolyzed back to the carboxylic acid and alcohol under basic conditions. Minimizing contact time with aqueous base during the workup is important. |
Experimental Protocol: Synthesis of this compound via Nitrile Hydrolysis
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-fluoro-4-bromophenylacetonitrile (1.0 eq).[2]
-
Acid Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water.[2]
-
Heating: Heat the mixture to 100°C with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-16 hours).[2]
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture over crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization if necessary.
Visualization of Synthetic Pathway
Caption: Common synthetic route to this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 942282-40-8 [amp.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 942282-40-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. 3-Bromo-4-fluorobenzaldehyde(77771-02-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 4-Bromo-3-fluorobenzaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. chembk.com [chembk.com]
- 8. Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Scaling Up 4-Bromo-3-fluorophenylacetic Acid Production
Welcome to the technical support center for the production of 4-Bromo-3-fluorophenylacetic acid (CAS 942282-40-8)[1][2][3][4]. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to pilot or industrial-scale production of this key organic synthesis building block[5]. As a valued intermediate, particularly in pharmaceutical development, ensuring a robust, scalable, and efficient manufacturing process is paramount.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up process. The information herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Common Synthetic Routes and Initial Scale-Up Considerations
Several synthetic pathways can be employed for the synthesis of substituted phenylacetic acids. The choice of route for large-scale production often depends on factors such as raw material cost, reaction safety, yield, purity, and environmental impact. For this compound, two common routes starting from commercially available precursors are often considered:
-
From 4-Bromo-3-fluorotoluene: This involves the side-chain bromination of the toluene derivative to form the corresponding benzyl bromide, followed by cyanation to the benzyl cyanide intermediate, and subsequent hydrolysis to the final phenylacetic acid.
-
From 1,4-Dibromo-2-fluorobenzene: This route typically involves the formation of a Grignard reagent from the aryl bromide, followed by carboxylation with carbon dioxide (dry ice)[6][7][8][9].
The following diagram illustrates a high-level decision workflow for selecting a synthetic route for scale-up.
Caption: Decision workflow for selecting a synthetic route.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific problems that may arise during the production of this compound in a question-and-answer format.
Route 1: From 4-Bromo-3-fluorotoluene (via Nitrile Hydrolysis)
Question 1: During the side-chain bromination of 4-bromo-3-fluorotoluene, we are observing low yields and the formation of multiple byproducts. What could be the cause and how can we optimize this step?
Answer: Low yields and byproduct formation in free-radical side-chain bromination are common scale-up issues. The primary causes are often related to reaction control and initiator efficiency.
-
Causality:
-
Over-bromination: Dibromo and tribromo species can form if the reaction is not carefully controlled.
-
Ring Bromination: Although less likely with N-bromosuccinimide (NBS), some ring bromination can occur, especially at higher temperatures or with certain initiators.
-
Initiator Decomposition: The radical initiator (e.g., AIBN or benzoyl peroxide) has a specific half-life at a given temperature. Inefficient initiation can lead to a sluggish reaction and byproduct formation.
-
-
Troubleshooting Steps:
-
Control of Brominating Agent Addition: On a larger scale, the addition of the brominating agent (e.g., NBS) should be portion-wise or as a controlled feed to maintain a low concentration in the reaction mixture, thus minimizing over-bromination.
-
Initiator Selection and Addition: Ensure the chosen initiator is appropriate for the reaction temperature. For instance, AIBN is commonly used in solvents like carbon tetrachloride or cyclohexane. A small initial charge of the initiator followed by continuous or portion-wise addition can maintain a steady radical concentration.
-
Temperature Control: Maintain a consistent reaction temperature to ensure a steady rate of radical initiation and propagation. Excursions to higher temperatures can promote side reactions.
-
Solvent Choice: Use a non-polar solvent that is inert to the reaction conditions. The solvent should also be suitable for the subsequent work-up and extraction.
-
| Parameter | Bench-Scale (Typical) | Pilot-Scale Recommendation | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) | Selective for allylic/benzylic bromination. |
| Initiator | AIBN or Benzoyl Peroxide | Vazo® initiators (safer alternatives to AIBN) | Improved safety profile for large-scale operations. |
| Solvent | Carbon Tetrachloride (CCl4) | Cyclohexane, Heptane, or Acetonitrile | Avoidance of ozone-depleting substances; better process safety. |
| Temperature | Reflux | 60-80 °C (depending on solvent/initiator) | Tighter control to minimize side reactions. |
Question 2: The hydrolysis of 4-bromo-3-fluorobenzyl cyanide is slow and requires harsh conditions, leading to impurity formation. How can we improve this step?
Answer: The hydrolysis of arylacetonitriles can indeed be challenging. The key is to achieve complete conversion without degrading the product. Both acidic and basic hydrolysis methods are common, each with its own set of challenges at scale.[6][10][11]
-
Causality:
-
Incomplete Hydrolysis: The intermediate amide (4-bromo-3-fluorophenylacetamide) can be difficult to hydrolyze completely, leading to its presence as an impurity in the final product.
-
Decarboxylation: Under excessively harsh acidic or basic conditions at high temperatures, the desired phenylacetic acid product can undergo some decarboxylation.
-
Side Reactions: The presence of the bromo and fluoro substituents can influence the reactivity of the aromatic ring under harsh conditions.
-
-
Troubleshooting Steps & Optimization:
-
Two-Stage Acid Hydrolysis: A robust method involves a two-stage approach. First, use concentrated acid (e.g., 70% sulfuric acid or concentrated HCl) at a moderate temperature (e.g., 50-60°C) to convert the nitrile to the amide.[10] Then, dilute the reaction mixture with water and reflux to complete the hydrolysis of the amide to the carboxylic acid.[10][11] This method often provides high yields and cleaner product.
-
Phase Transfer Catalysis (for basic hydrolysis): If using basic hydrolysis (e.g., with NaOH or KOH), a phase-transfer catalyst (PTC) like a quaternary ammonium salt can accelerate the reaction at lower temperatures, especially if the nitrile has poor solubility in the aqueous base.
-
Monitoring Reaction Progress: Use in-process controls (e.g., HPLC or TLC) to monitor the disappearance of the starting nitrile and the intermediate amide to determine the optimal reaction time and prevent unnecessary heating.
-
Caption: Two-stage acid hydrolysis of the nitrile intermediate.
Route 2: From 1,4-Dibromo-2-fluorobenzene (Grignard Route)
Question 3: We are experiencing low yields and batch-to-batch inconsistency in the Grignard reaction for the synthesis of this compound. What are the likely causes?
Answer: Grignard reactions are notoriously sensitive to reaction conditions, and these issues are magnified during scale-up. The primary challenges are the formation and stability of the Grignard reagent and its subsequent reaction with carbon dioxide.[7][8]
-
Causality:
-
Moisture: Water reacts with the Grignard reagent, quenching it and reducing the yield. Solvents, glassware, and even the carbon dioxide source must be scrupulously dry.
-
Wurtz Coupling: The Grignard reagent can react with the starting aryl bromide to form a biphenyl impurity. This is more prevalent at higher temperatures.
-
Poor CO2 Addition/Mixing: Inefficient mixing can lead to localized depletion of the Grignard reagent and the formation of byproducts like ketones and tertiary alcohols from the reaction of the Grignard reagent with the initially formed carboxylate salt.
-
Grignard Reagent Formation Issues: The initiation of Grignard reagent formation can be difficult on a large scale.
-
-
Troubleshooting Steps & Optimization:
-
Rigorous Anhydrous Conditions: All solvents must be dried using appropriate methods (e.g., distillation from a drying agent or passing through activated alumina). Glassware should be oven-dried. The magnesium turnings should be activated (e.g., by grinding or treatment with iodine).
-
Controlled Temperature: Maintain a low temperature during the carboxylation step (typically below 0°C) to minimize side reactions. The formation of the Grignard reagent itself may require gentle heating for initiation, but should then be controlled to avoid excessive reflux.
-
Efficient CO2 Delivery: For larger scale, bubbling CO2 gas through the solution is often inefficient. A better method is to pour the Grignard solution onto a large excess of freshly crushed dry ice with vigorous stirring. Alternatively, a well-designed gas dispersion tube can be used.
-
Initiation of Grignard Formation: A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface and initiate the reaction.
-
| Parameter | Common Issue | Scale-Up Solution | Rationale |
| Solvent | Residual moisture | Use freshly dried THF or diethyl ether. | Prevents quenching of the Grignard reagent. |
| Temperature (Carboxylation) | Too high | Maintain < 0°C | Minimizes side reactions like ketone formation. |
| CO2 Addition | Inefficient gas bubbling | Pour Grignard onto excess dry ice with vigorous stirring. | Ensures rapid and complete carboxylation.[6][9] |
| Magnesium | Passivated surface | Activate with iodine or 1,2-dibromoethane. | Ensures reliable initiation of the Grignard formation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the production of this compound?
A1: The safety concerns are highly dependent on the chosen synthetic route.
-
For the nitrile route: The use of sodium or potassium cyanide is a major hazard due to its high toxicity. A robust cyanide handling and quenching protocol is essential. The hydrolysis step with concentrated acids is also highly corrosive and exothermic.
-
For the Grignard route: The primary hazards are the flammability of ether solvents (diethyl ether, THF) and the highly exothermic nature of the Grignard reagent formation and its quenching. Working under an inert atmosphere (e.g., nitrogen or argon) is mandatory to prevent both moisture contamination and potential fire hazards.
Q2: How can we effectively purify the final product on a large scale?
A2: Purification of this compound typically involves crystallization.
-
Work-up: After the reaction, a standard acidic work-up is performed. The product is extracted into an organic solvent.
-
Base Wash: To remove non-acidic impurities, the organic layer can be washed with a mild base (e.g., sodium bicarbonate solution). The product will move to the aqueous layer as the carboxylate salt.
-
Re-acidification and Crystallization: The aqueous layer is then re-acidified (e.g., with HCl) to precipitate the crude product. This crude solid can then be recrystallized from a suitable solvent system (e.g., toluene, heptane/ethyl acetate, or water) to achieve the desired purity.
Q3: What are the critical process parameters to monitor during scale-up?
A3: Key parameters to monitor include:
-
Temperature: Crucial for controlling reaction rates and minimizing side reactions.
-
Addition Rates: Controlled addition of reagents is vital for managing exotherms and maintaining optimal stoichiometry.
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in poor yield and impurity formation.
-
Reaction Progress: In-process controls (IPCs) via techniques like HPLC, GC, or TLC are essential to track the consumption of starting materials and the formation of intermediates and products.
Experimental Protocol: Synthesis via Nitrile Hydrolysis (Example)
This protocol is a general guideline and should be optimized for specific equipment and scale.
Step 1: Conversion of 4-bromo-3-fluorobenzyl cyanide to 4-bromo-3-fluorophenylacetamide
-
To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 4-bromo-3-fluorobenzyl cyanide (1.0 eq).
-
Add concentrated (98%) sulfuric acid (approx. 3-4 volumes).
-
Stir the mixture and heat to 50-60°C. The reaction is exothermic.
-
Hold at this temperature for 2-4 hours, monitoring the reaction by HPLC for the disappearance of the starting nitrile.
-
Once the conversion to the amide is complete, cool the reaction mixture to room temperature.
Step 2: Hydrolysis of 4-bromo-3-fluorophenylacetamide to this compound
-
Slowly and carefully add water (approx. 4-5 volumes) to the cooled reaction mixture. The dilution of sulfuric acid is highly exothermic and the temperature should be controlled with external cooling.
-
Heat the diluted mixture to reflux (approx. 100-110°C) and maintain for 4-8 hours.
-
Monitor the reaction by HPLC for the disappearance of the intermediate amide.
-
Once the hydrolysis is complete, cool the mixture to ambient temperature, which should cause the product to begin precipitating.
-
Cool further to 0-5°C to maximize precipitation.
-
Filter the solid product and wash the cake with cold water until the washings are neutral.
-
Dry the crude product under vacuum.
Step 3: Purification by Recrystallization
-
Dissolve the crude, dry product in a minimal amount of a suitable hot solvent (e.g., toluene).
-
Treat with activated carbon if color removal is necessary, and filter hot.
-
Allow the filtrate to cool slowly to room temperature, then cool to 0-5°C to induce crystallization.
-
Filter the purified product, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
References
- 1. scbt.com [scbt.com]
- 2. 942282-40-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 942282-40-8 this compound 4-溴-3-氟苯乙酸 -Win-Win Chemical [win-winchemical.com]
- 4. calpaclab.com [calpaclab.com]
- 5. nbinno.com [nbinno.com]
- 6. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purity Assessment of 4-Bromo-3-fluorophenylacetic Acid
Welcome to the technical support resource for the analytical assessment of 4-Bromo-3-fluorophenylacetic acid (CAS 942282-40-8). This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert insights, validated protocols, and robust troubleshooting advice for ensuring the purity of this critical chemical intermediate.[1]
Introduction: Why Purity Matters
This compound is a key building block in the synthesis of advanced organic molecules, including active pharmaceutical ingredients (APIs).[1] The presence of impurities, even in trace amounts, can have significant consequences, potentially altering the efficacy, safety, and stability of the final product. Common impurities may include positional isomers, starting materials, or by-products from the synthetic route.[2] Therefore, rigorous and reliable analytical methods are not just a matter of quality control but a fundamental requirement for regulatory compliance and patient safety. This guide provides a comprehensive framework for establishing and troubleshooting these essential analytical procedures.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the analytical strategy for this compound.
Q1: What are the primary analytical techniques for assessing the purity of this compound?
The primary method for quantitative purity assessment is High-Performance Liquid Chromatography (HPLC) , typically with UV detection, due to its high resolution, sensitivity, and robustness for separating the main component from its impurities. For structural confirmation and identification of impurities, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS) , often coupled with chromatography (LC-MS or GC-MS), are indispensable.
Q2: What are the likely impurities I should be looking for?
Potential impurities are typically related to the synthetic pathway. For this compound, these can include:
-
Positional Isomers: Such as 3-bromo-4-fluorophenylacetic acid or other regioisomers formed during bromination or fluorination steps.[2][3][4] These are often the most challenging to separate.
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Related Substances: By-products from side reactions or degradation products.
-
Residual Solvents: Organic volatile impurities from the manufacturing process, which are addressed by guidelines like ICH Q3C.[5]
Q3: What regulatory standards should I follow when validating my analytical methods?
Your method validation protocol must demonstrate that the analytical procedure is suitable for its intended purpose. The cornerstone guideline is the ICH Q2(R1) "Validation of Analytical Procedures" .[6] This guideline outlines the validation characteristics required, such as Accuracy, Precision, Specificity, Linearity, Range, and Robustness.[7][8] Adherence to these principles is essential for submissions to regulatory agencies like the FDA and EMA.
Q4: When should I use GC instead of HPLC for purity analysis?
Gas Chromatography (GC) is best suited for analyzing volatile and semi-volatile impurities.[9] For a non-volatile compound like this compound, direct analysis by GC is not feasible without derivatization to increase its volatility (e.g., by converting the carboxylic acid to an ester). Therefore, HPLC is the preferred method for analyzing the compound and its non-volatile impurities. GC is primarily used to quantify residual solvents.[10]
Analytical Workflow & Logic
The following diagram outlines a logical workflow for the comprehensive purity assessment of a batch of this compound.
Caption: Workflow for purity assessment of this compound.
Troubleshooting Guide for HPLC Analysis
This guide addresses common issues encountered during the HPLC analysis of this compound.
Q: Why is my main peak showing significant tailing?
A: Peak tailing for an acidic compound like this is a classic problem, often stemming from unwanted secondary interactions within the column.
-
Probable Cause 1: Silanol Interactions. The carboxylic acid group can interact with free silanol groups (Si-OH) on the surface of traditional silica-based columns. This secondary retention mechanism causes the peak to tail.[11]
-
Solution:
-
Lower Mobile Phase pH: Adjust the pH of your aqueous mobile phase to be at least 2 units below the pKa of the carboxylic acid group (typically pKa ~4-5). A pH of 2.5-3.0, achieved with buffers like phosphate or formate, will ensure the analyte is in its neutral, protonated form, minimizing silanol interactions.[12]
-
Use a Modern Column: Employ a high-purity, end-capped silica column (Type B silica) or a hybrid particle column. These columns have a much lower concentration of active silanol sites.
-
-
Probable Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample concentration and reinject. If the peak shape improves, overload was the issue.
The following decision tree can help diagnose the cause of peak tailing.
Caption: Troubleshooting decision tree for HPLC peak tailing.
Q: My retention times are drifting between injections. What's wrong?
A: Retention time instability compromises data reliability.
-
Probable Cause 1: Insufficient Column Equilibration. The column chemistry, especially in reversed-phase, requires time to equilibrate with the mobile phase.
-
Solution: Ensure the column is flushed with the initial mobile phase for at least 10-15 column volumes before the first injection.[12]
-
Probable Cause 2: Mobile Phase Issues. The mobile phase composition may be changing due to evaporation of the more volatile organic component or inconsistent mixing.
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped and use a degasser to prevent air bubbles, which can also affect pump performance.[13][14]
-
Probable Cause 3: Temperature Fluctuations. Column temperature directly affects retention time.
-
Solution: Use a thermostatically controlled column compartment and maintain a constant temperature (e.g., 30 °C).[12]
Q: I'm struggling to separate two closely eluting impurity peaks. How can I improve the resolution?
A: Improving resolution requires manipulating the selectivity of the chromatographic system.
-
Probable Cause: Sub-optimal Mobile Phase or Stationary Phase. The chosen conditions may not be selective enough for the specific impurities, especially positional isomers.[2]
-
Solution:
-
Optimize the Gradient: If using a gradient, make the slope shallower around the elution time of the critical pair to increase separation.
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try a method with methanol, or vice-versa. The choice of organic modifier can be a key factor in separating structurally similar isomers.[2]
-
Try a Different Stationary Phase: If a C18 column doesn't provide sufficient resolution, consider a phenyl-hexyl or a biphenyl phase. The pi-pi interactions offered by these columns can provide unique selectivity for aromatic compounds.
-
Experimental Protocols
Protocol 1: HPLC-UV Purity Method
This method is a robust starting point for the purity determination of this compound and should be validated according to ICH Q2(R1) guidelines.[6]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention and efficiency for aromatic acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified to suppress ionization of the analyte, leading to better peak shape.[15] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 0-2 min: 30% B; 2-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-35 min: 30% B | A gradient is used to ensure elution of any less polar impurities while maintaining good resolution around the main peak. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume; should be optimized to avoid column overload. |
| Detection | UV at 265 nm | Aromatic compounds typically have strong absorbance in this region.[16] |
| Sample Prep. | 1.0 mg/mL in Acetonitrile/Water (50:50) | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[13] |
| Ref. Standard | 1.0 mg/mL in Acetonitrile/Water (50:50) | A well-characterized reference standard is crucial for identification and quantification. |
Protocol 2: Impurity Identification by LC-MS
To identify unknown impurities, couple the HPLC system to a mass spectrometer.
-
Method Transfer: Use the same HPLC method as described above. If using a non-volatile buffer like phosphate, it must be replaced with a volatile alternative like formic or acetic acid.[15]
-
MS Parameters (Example for ESI):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode. The carboxylic acid will readily deprotonate to form [M-H]⁻ ions.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Acquisition: Collect full scan data to detect all ions. For higher sensitivity and structural information, perform data-dependent MS/MS on the most abundant ions in the full scan.
-
-
Data Analysis: Correlate the retention times of impurity peaks from the UV chromatogram with the mass spectra. The accurate mass measurement of the [M-H]⁻ ion can be used to propose an elemental composition for the impurity.
References
- 1. nbinno.com [nbinno.com]
- 2. Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 194019-11-9|3-Bromo-4-fluorophenylacetic acid|BLD Pharm [bldpharm.com]
- 4. 3-Bromo-4-fluorophenylacetic acid | 194019-11-9 [sigmaaldrich.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. database.ich.org [database.ich.org]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. eureka.patsnap.com [eureka.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 14. mastelf.com [mastelf.com]
- 15. 4-Bromophenylacetic acid | SIELC Technologies [sielc.com]
- 16. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Bromo-3-fluorophenylacetic Acid and its Isosteres
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Phenylacetic acid derivatives, in particular, serve as crucial building blocks in the synthesis of a wide array of pharmacologically active molecules. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-Bromo-3-fluorophenylacetic acid, a key intermediate in medicinal chemistry.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering a comparative analysis with structurally related analogs to provide a deeper understanding of how subtle electronic and structural modifications manifest in their spectroscopic signatures. The insights provided herein are grounded in fundamental principles of chemical analysis and are designed to be a practical resource for those working in the field.
The Subject of Our Investigation: this compound
This compound (Molecular Formula: C₈H₆BrFO₂, Molecular Weight: 233.03 g/mol , CAS: 942282-40-8) is a disubstituted phenylacetic acid.[1] The strategic placement of a bromine atom and a fluorine atom on the phenyl ring significantly influences its chemical reactivity and, consequently, its utility in synthetic chemistry. Understanding its spectroscopic properties is the first step toward its effective application.
Due to the limited availability of public experimental spectra for this compound, this guide will present a detailed prediction of its ¹H NMR, ¹³C NMR, and mass spectra. These predictions are based on established principles of spectroscopy and are supported by a comparative analysis with the experimentally obtained data of two closely related and commercially available compounds: 4-Bromophenylacetic acid and 3-Fluorophenylacetic acid.
Molecular Structure of this compound:
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data for this compound
The following sections detail the anticipated ¹H NMR, ¹³C NMR, and mass spectrometry data for our target molecule. The rationale behind these predictions is explained, drawing upon the known effects of halogen substituents on aromatic systems.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons and the methylene protons of the acetic acid side chain.
-
Aromatic Region (δ 7.0-7.8 ppm): The three protons on the phenyl ring will give rise to a complex splitting pattern due to spin-spin coupling with each other and with the fluorine atom.
-
H-2: This proton is ortho to the fluorine and meta to the bromine. It is expected to appear as a doublet of doublets (dd).
-
H-5: This proton is ortho to the bromine and meta to the fluorine. It will likely be a doublet.
-
H-6: This proton is ortho to both the bromine and the acetic acid side chain. It is expected to be a doublet of doublets.
-
-
Methylene Protons (-CH₂-) (δ ~3.6 ppm): The two protons of the methylene group are chemically equivalent and will appear as a singlet.
-
Carboxylic Acid Proton (-COOH) (δ >10 ppm): The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift, which can be concentration-dependent and may exchange with D₂O.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
Carboxylic Carbon (-COOH): Expected to be in the range of δ 170-180 ppm.
-
Aromatic Carbons (δ 110-165 ppm): The chemical shifts of the six aromatic carbons will be influenced by the electronegative bromine and fluorine atoms. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.
-
Methylene Carbon (-CH₂-): Expected to appear around δ 40-45 ppm.
Predicted Mass Spectrum
The mass spectrum, typically acquired using electron ionization (EI), will provide information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak ([M]⁺): A prominent molecular ion peak is expected at m/z 232 and 234 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
-
Major Fragmentation: The most likely fragmentation pathway is the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 187 and 189. Further fragmentation of the aromatic ring may also be observed.
Comparative Analysis with Structurally Related Compounds
To provide a robust framework for our predictions, we will now compare the expected spectroscopic features of this compound with the known experimental data of 4-Bromophenylacetic acid and 3-Fluorophenylacetic acid.
4-Bromophenylacetic Acid
-
CAS: 1878-68-8
-
Molecular Formula: C₈H₇BrO₂
-
Molecular Weight: 215.04 g/mol [2]
Experimental Data:
| Technique | Data | Source |
| ¹H NMR | Aromatic protons appear as two doublets (an AA'BB' system) around δ 7.2-7.5 ppm. The methylene protons give a singlet at ~3.6 ppm. | [3] |
| Mass Spec | Molecular ion peaks at m/z 214 and 216 (1:1 ratio). A major fragment is observed at m/z 169 and 171 (loss of -COOH). | [4] |
Comparison: The ¹H NMR of 4-Bromophenylacetic acid is simpler than what is predicted for our target molecule due to the higher symmetry of the para-substituted ring. The mass spectrum provides a clear example of the isotopic pattern of bromine.
3-Fluorophenylacetic Acid
-
CAS: 331-25-9
-
Molecular Formula: C₈H₇FO₂
-
Molecular Weight: 154.14 g/mol
Experimental Data:
| Technique | Data | Source |
| ¹H NMR | The aromatic region shows a complex multiplet for the four protons. The methylene protons appear as a singlet around δ 3.6 ppm. | [5][6][7] |
| ¹³C NMR | Shows eight distinct signals. The carbon attached to fluorine exhibits a large C-F coupling. | [5] |
| Mass Spec | Molecular ion peak at m/z 154. The base peak is often at m/z 109, corresponding to the fluorotropylium ion. | [5][8] |
Comparison: The complex aromatic region in the ¹H NMR of 3-Fluorophenylacetic acid is a good model for the complexity we anticipate for this compound. The ¹³C NMR data highlights the significant effect of fluorine on the carbon chemical shifts and the presence of C-F coupling.
Experimental Protocols
For researchers wishing to acquire their own data, the following are standard protocols for NMR and MS analysis of small organic molecules.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
Workflow for Spectroscopic Analysis:
Caption: A typical workflow for the spectroscopic analysis and structural elucidation of an organic compound.
Conclusion and Future Outlook
This guide has provided a comprehensive, albeit predictive, analysis of the NMR and mass spectrometry data for this compound. By drawing parallels with the known spectral characteristics of 4-Bromophenylacetic acid and 3-Fluorophenylacetic acid, we have constructed a reliable spectroscopic profile for this important synthetic intermediate.
The true value of this analysis will be realized upon the acquisition of experimental data for this compound. It is our hope that this guide will not only serve as a valuable reference in the interim but also as a framework for the interpretation of that future data. The principles of comparative spectroscopic analysis detailed here are broadly applicable and can empower researchers to make more informed decisions in their synthetic and medicinal chemistry endeavors.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 4-Bromophenylacetic acid 98 1878-68-8 [sigmaaldrich.com]
- 3. 4-Bromophenylacetic acid(1878-68-8) 1H NMR [m.chemicalbook.com]
- 4. 4-Bromophenylacetic acid [webbook.nist.gov]
- 5. 3-Fluorophenylacetic acid | C8H7FO2 | CID 67617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 3-Fluorophenylacetic acid [webbook.nist.gov]
A Comparative Guide to the Biological Activity of 4-Bromo-3-fluorophenylacetic Acid Derivatives
In the landscape of medicinal chemistry, the phenylacetic acid scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents, notably the non-steroidal anti-inflammatory drugs (NSAIDs). The strategic placement of halogen substituents on the phenyl ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides a comprehensive technical comparison of the biological activities of 4-Bromo-3-fluorophenylacetic acid derivatives, offering insights into their potential as enzyme inhibitors, anticancer agents, and anti-inflammatory compounds. We will delve into the rationale behind experimental design, present detailed protocols, and analyze structure-activity relationships to inform future drug discovery efforts.
The Rationale for Halogenation: Enhancing Biological Potential
The introduction of bromine and fluorine atoms onto the phenylacetic acid core is a deliberate strategy to modulate its biological activity. Fluorine, with its high electronegativity and small size, can enhance metabolic stability and binding affinity to target proteins. Bromine, being larger and more polarizable, can introduce specific steric and electronic interactions that may favor binding to certain enzymatic pockets. The specific 3,4-dihalo substitution pattern of this compound creates a unique electronic and steric profile that warrants investigation into its derivatives' biological potential.
Synthesis of this compound Derivatives: A Modular Approach
The synthesis of various derivatives, such as amides and esters, from the parent this compound is crucial for exploring the structure-activity landscape. A common and efficient method for creating an amide library is through carbodiimide-mediated coupling.
General Protocol for Amide Synthesis
This protocol outlines the synthesis of N-substituted amides of this compound.
Materials:
-
This compound
-
Desired primary or secondary amine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Hydrochloric acid (1N)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add the desired amine (1.1 equivalents) and a catalytic amount of DMAP.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC or EDC (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC was used).
-
Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by NMR and mass spectrometry.
Caption: Workflow for the synthesis of this compound amides.
Comparative Biological Activities
While extensive studies on a wide range of this compound derivatives are limited, we can draw valuable comparisons from studies on structurally related halogenated phenylacetic acids to predict their potential biological activities.
Enzyme Inhibition
Halogenated derivatives of phenylacetic acid have shown significant inhibitory effects on various enzymes.
Cyclooxygenase (COX) Inhibition and Anti-inflammatory Potential:
The anti-inflammatory activity of phenylacetic acid derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. The substitution pattern on the phenyl ring plays a critical role in the inhibitory potency and selectivity. For instance, fenclofenac, a 2-(2,4-dichlorophenoxy)phenylacetic acid, is a known anti-inflammatory agent[1].
A study on halogen derivatives of phenylacetic acid revealed that the presence of chlorine or bromine at positions 3 and/or 4 of the phenylacetic acid core strongly inhibited isopenicillin N synthase (IPNS) and acyl-CoA:6-APA acyltransferase, two key enzymes in the biosynthesis of penicillin. Fluorine substitution resulted in a lesser degree of inhibition. This suggests that the larger halogens at these positions are crucial for potent enzyme inhibition in this specific context.
Hypothetical Comparison of COX-2 Inhibition:
Based on general structure-activity relationship trends for NSAIDs, we can hypothesize the following for this compound derivatives:
| Derivative | Predicted COX-2 Inhibition | Rationale |
| This compound | Moderate | The parent acid may exhibit baseline activity. |
| N-aryl amides | Potentially Increased | The addition of a second aromatic ring can enhance binding to the hydrophobic channel of the COX active site. Substituents on the N-aryl ring would further modulate activity. |
| N-alkyl amides | Variable | The effect would depend on the size and nature of the alkyl group. Small, flexible chains may be well-tolerated, while bulky groups could hinder binding. |
| Esters | Generally Lower (as prodrugs) | Esters may act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid. Their intrinsic inhibitory activity is typically lower. |
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)
This protocol provides a method to screen for COX-2 inhibitors.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., ADHP)
-
Arachidonic acid (substrate)
-
Test compounds (this compound derivatives)
-
Celecoxib (positive control)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a reaction mixture containing COX Assay Buffer and the COX Probe.
-
Add the test compound at various concentrations to the wells of the microplate. Include wells for a no-inhibitor control and a positive control (Celecoxib).
-
Add the COX-2 enzyme to all wells except the blank.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence kinetically at an appropriate excitation/emission wavelength (e.g., 535/587 nm) for 5-10 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Caption: Inhibition of the COX-2 pathway by a this compound derivative.
Anticancer Activity
Numerous studies have reported the anticancer properties of halogenated aromatic compounds. The cytotoxicity of these compounds is often evaluated against various cancer cell lines.
While no specific data exists for this compound derivatives, a study on 2-(4-Fluorophenyl)-N-halophenylacetamide derivatives showed cytotoxic activity against several cancer cell lines, with the best-performing compound having an IC50 of 102 µM/L against the PC3 prostate cancer cell line[2]. Another study on brominated acetophenone derivatives also demonstrated significant cytotoxicity against various cancer cell lines[3]. These findings suggest that the presence of halogens on a phenyl ring attached to an acetic acid or acetamide core can contribute to anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Spectrophotometric microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion and Future Directions
This guide provides a framework for the synthesis and biological evaluation of this compound derivatives. While direct experimental data for this specific class of compounds is sparse, the comparative analysis of structurally related halogenated phenylacetic acids suggests a strong potential for these derivatives to exhibit significant enzyme inhibitory and anticancer activities. The provided experimental protocols offer a starting point for researchers to systematically synthesize and screen a library of these compounds.
Future research should focus on synthesizing a diverse range of amide and ester derivatives of this compound and evaluating their biological activities using the assays described. A systematic investigation of the structure-activity relationships will be crucial for identifying lead compounds with enhanced potency and selectivity. Such studies will undoubtedly contribute to the development of novel therapeutic agents based on the versatile phenylacetic acid scaffold.
References
A Senior Application Scientist's Guide to Alternative Reagents for 4-Bromo-3-fluorophenylacetic Acid in Synthesis
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, scalability, and novelty of a synthetic route. 4-Bromo-3-fluorophenylacetic acid is a valuable building block, particularly in the construction of biaryl structures and other complex molecules of pharmaceutical interest. Its utility primarily stems from the presence of a bromine atom, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions, and a fluorine atom, which can enhance the metabolic stability and binding affinity of the final compound.
This guide provides an in-depth technical comparison of alternative reagents to this compound. We will explore direct analogs with different leaving groups, bioisosteric replacements that can modulate physicochemical properties, and alternative synthetic strategies that offer different retrosynthetic disconnections. The insights provided herein are grounded in experimental data and established chemical principles to empower you to make informed decisions in your synthetic endeavors.
The Role of this compound in Modern Synthesis
The primary application of this compound is as a substrate in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The carbon-bromine bond allows for the formation of a new carbon-carbon bond with a wide range of boronic acids and esters, leading to the synthesis of diverse diarylacetic acid derivatives. These motifs are prevalent in a variety of biologically active molecules.
Direct Analogs: A Comparative Analysis of Halogenated Phenylacetic Acids
A straightforward approach to finding an alternative to this compound is to consider analogs with different halogen substituents at the 4-position. The choice of halogen significantly impacts the reactivity of the C-X bond in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions.
The general reactivity trend for halogens in these reactions is: I > Br > Cl > F .
This trend is a direct consequence of the carbon-halogen bond dissociation energies. The weaker C-I bond is more readily cleaved by the palladium catalyst, leading to faster reaction rates and often allowing for milder reaction conditions compared to the corresponding bromo and chloro derivatives. Fluoroarenes are generally unreactive in standard cross-coupling reactions.
4-Iodo-3-fluorophenylacetic Acid: The High-Reactivity Alternative
For applications requiring enhanced reactivity, 4-Iodo-3-fluorophenylacetic acid stands out as a prime alternative. The increased reactivity of the C-I bond can lead to higher yields, shorter reaction times, and the ability to use less active catalysts or lower catalyst loadings.
Table 1: Predicted Comparative Performance of Halogenated Phenylacetic Acids in Suzuki-Miyaura Coupling
| Feature | 4-Iodo-3-fluorophenylacetic acid | This compound | 4-Chloro-3-fluorophenylacetic acid |
| Reactivity | Highest | High | Moderate |
| Typical Reaction Temperature | Room Temperature to 80 °C | 80 °C to 120 °C | >100 °C, often requires specialized ligands |
| Catalyst Loading | Lower | Moderate | Higher |
| Cost | Generally Higher | Moderate | Lower |
| Commercial Availability | Readily Available | Widely Available | Less Common |
While direct side-by-side comparative studies for these specific substrates are not abundant in the literature, the principles of relative halogen reactivity are well-established. For instance, in competitive Suzuki-Miyaura reactions involving both an aryl iodide and an aryl bromide on the same molecule, coupling occurs selectively at the C-I bond.[1]
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following protocol is a generalized procedure for the Suzuki-Miyaura coupling of a halo-phenylacetic acid with an arylboronic acid.
Protocol 1: Suzuki-Miyaura Coupling of a Halogenated Phenylacetic Acid
-
Reaction Setup: In a flame-dried Schlenk flask, combine the halogenated phenylacetic acid (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the appropriate temperature (e.g., 80-100 °C) for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Bioisosteric Replacements: Modulating Physicochemical Properties
In medicinal chemistry, it is often desirable to replace certain functional groups with others that have similar steric and electronic properties but can improve the pharmacokinetic profile of a molecule. This strategy is known as bioisosteric replacement.
Alternatives to the Carboxylic Acid Moiety
The carboxylic acid group of this compound is often crucial for target binding but can also lead to poor cell permeability and rapid metabolism.[2] Several bioisosteres for the carboxylic acid group can be considered.
Table 2: Common Bioisosteres for the Carboxylic Acid Group
| Bioisostere | Key Features | Potential Advantages |
| Tetrazole | Acidic, planar heterocycle. | Improved metabolic stability, enhanced oral bioavailability. |
| Acyl Sulfonamide | Acidic, non-planar. | Can form different hydrogen bonding interactions. |
| Hydroxypyrazole | Weakly acidic heterocycle. | Can improve cell permeability.[3] |
| Isoxazolol | Acidic heterocycle. | Can alter pKa and lipophilicity. |
The selection of a suitable bioisostere is highly dependent on the specific biological target and the desired physicochemical properties.
Caption: Decision workflow for selecting carboxylic acid bioisosteres.
Heterocyclic Bioisosteres for the Phenylacetic Acid Scaffold
In some cases, the entire phenylacetic acid scaffold can be replaced with a heterocyclic system that maintains a similar spatial arrangement of key functional groups. For example, scaffolds like 3-hydroxy-5-isoxazoleacetic acid have been explored as bioisosteres of phenylacetic acids.[4]
Alternative Synthetic Strategies
Instead of starting with a pre-functionalized phenylacetic acid, alternative synthetic routes can provide access to the desired products, often with different cost and scalability profiles.
α-Arylation of Esters and Amides
A powerful alternative to the Suzuki-Miyaura coupling of aryl halides with boronic acids is the direct α-arylation of esters or amides.[2][3][5][6][7] In this approach, an enolate is generated from a simple acetate derivative and coupled with an aryl halide. This strategy allows for the use of readily available and often less expensive starting materials.
Caption: Workflow for the α-arylation of acetate derivatives.
Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides a method for the synthesis of phenylacetic acids from the corresponding acetophenones.[8][9][10] This reaction involves the treatment of an aryl methyl ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is then hydrolyzed to the carboxylic acid. This can be an attractive route if the appropriately substituted acetophenone is more readily available or cheaper than the corresponding phenylacetic acid.
Arndt-Eistert Homologation
The Arndt-Eistert synthesis is a classic method for the one-carbon homologation of a carboxylic acid.[11][12][13][14][15] Starting from a substituted benzoic acid, this reaction sequence allows for the insertion of a methylene group to afford the corresponding phenylacetic acid. This approach is particularly useful when the desired benzoic acid precursor is commercially available or easily synthesized.
Conclusion
The selection of an appropriate reagent in a synthetic campaign is a multifaceted decision that requires a deep understanding of chemical reactivity, cost, availability, and the desired properties of the final product. While this compound is a valuable and widely used building block, a number of viable alternatives exist. For enhanced reactivity in cross-coupling reactions, 4-iodo-3-fluorophenylacetic acid is a superior choice, albeit at a potentially higher cost. Bioisosteric replacements of the carboxylic acid moiety or the entire phenylacetic acid scaffold offer a powerful strategy for modulating the physicochemical and pharmacokinetic properties of the target molecule. Furthermore, alternative synthetic strategies such as α-arylation, the Willgerodt-Kindler reaction, and Arndt-Eistert homologation provide different retrosynthetic pathways that may offer advantages in terms of starting material availability and overall process efficiency. By carefully considering these alternatives, researchers can optimize their synthetic routes and accelerate the discovery and development of new chemical entities.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A General and Practical Palladium-Catalyzed Direct α-Arylation of Amides with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inventivapharma.com [inventivapharma.com]
- 5. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 8. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 9. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. sciencemadness.org [sciencemadness.org]
- 11. Illustrated Glossary of Organic Chemistry - Arndt-Eistert Reaction [chem.ucla.edu]
- 12. quora.com [quora.com]
- 13. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 14. Arndt-Eistert Synthesis [organic-chemistry.org]
- 15. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
The Strategic Selection of Building Blocks in Drug Discovery: A Cost-Effectiveness Guide to 4-Bromo-3-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of drug discovery, the selection of molecular building blocks is a critical decision that profoundly influences the trajectory of a research program. This guide provides a comprehensive analysis of 4-Bromo-3-fluorophenylacetic acid, a halogenated building block with significant potential in medicinal chemistry. We will delve into its cost-effectiveness, synthetic utility, and impact on the biological activity of resulting compounds, while also drawing comparisons with relevant alternatives. This analysis is designed to equip researchers with the necessary insights to make informed decisions in the strategic selection of scaffolds for novel drug candidates.
The Role of Halogenated Phenylacetic Acids in Medicinal Chemistry
Halogen atoms, particularly fluorine and bromine, are frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties. The introduction of these substituents can influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall biological activity. Phenylacetic acid derivatives, in particular, serve as versatile scaffolds for the synthesis of a wide range of biologically active compounds, including kinase inhibitors and central nervous system agents.[1][2]
This compound presents a unique substitution pattern that can offer distinct advantages in drug design. The interplay between the electron-withdrawing effects of the fluorine and bromine atoms, along with their steric properties, can lead to favorable interactions with target proteins and improved drug-like properties.
Cost-Effectiveness Analysis of this compound
A comprehensive evaluation of a building block's cost-effectiveness extends beyond its purchase price. It must encompass factors such as its synthetic accessibility, the efficiency of its incorporation into target molecules, and the ultimate biological value it imparts.
A. Synthesis and Commercial Availability:
While a detailed, publicly available synthesis protocol for this compound is not readily found in the literature, its commercial availability from various suppliers indicates that viable synthetic routes exist.[3][4][5][6][7][8] The cost of this building block is comparable to its isomers and other related halogenated phenylacetic acids.
To provide a framework for cost analysis, a plausible synthetic approach for a bromo-fluorinated phenylacetic acid would likely involve the halogenation of a corresponding fluorophenylacetic acid or the functionalization of a bromo-fluorotoluene derivative. The cost of starting materials, number of synthetic steps, and overall yield would be key determinants of the final production cost.
B. Comparative Pricing:
To aid in a preliminary cost assessment, the following table provides a snapshot of the typical price ranges for this compound and its relevant alternatives. Prices are subject to change based on supplier, purity, and quantity.
| Building Block | CAS Number | Representative Pricing (per gram) |
| This compound | 942282-40-8 | £3.60 - £16.60[3] |
| 3-Bromo-4-fluorophenylacetic acid | 194019-11-9 | $17.25 - $24.15[9] |
| 4-Fluorophenylacetic acid | 405-50-5 | Varies based on supplier |
| 3-Bromophenylacetic acid | 1878-67-7 | Varies based on supplier |
Note: The provided price ranges are for informational purposes only and may not reflect current market values.
C. Synthetic Utility and Performance:
The true cost-effectiveness of a building block is revealed in its performance in synthetic reactions. Factors such as reaction yield, ease of purification, and reaction time directly impact the overall cost of synthesizing a drug candidate.
While direct comparative studies are lacking, we can infer the synthetic utility of this compound from its structural features. The carboxylic acid moiety allows for standard amide bond formation, a cornerstone reaction in medicinal chemistry. The electronic nature of the substituted phenyl ring may influence the reactivity of the carboxylic acid, potentially affecting coupling efficiency.
Comparative Analysis with Alternative Building Blocks
The selection of a building block is often a choice between several viable options. Here, we compare this compound with its positional isomer, 3-Bromo-4-fluorophenylacetic acid, and the simpler analog, 4-Fluorophenylacetic acid.
A. Isomeric Comparison: 4-Bromo-3-fluoro vs. 3-Bromo-4-fluoro
The seemingly subtle difference in the positions of the bromine and fluorine atoms between these two isomers can have a profound impact on the biological activity of the final compound. This is due to the distinct electronic and steric environments they create, which in turn dictate how the molecule interacts with its biological target.
-
Electronic Effects: The positions of the electron-withdrawing halogen atoms will influence the acidity of the carboxylic acid and the electron density of the aromatic ring, which can affect reaction rates and potential off-target interactions.
-
Steric Effects: The spatial arrangement of the halogens can influence the preferred conformation of the molecule and its ability to fit into a protein's binding pocket.
Without direct comparative data from biological assays, the choice between these isomers would be guided by computational modeling and structure-activity relationship (SAR) studies of related compounds.
B. Comparison with 4-Fluorophenylacetic Acid:
4-Fluorophenylacetic acid offers a simpler, non-brominated alternative.[1][2][10][11][12]
-
Cost and Availability: Generally, 4-Fluorophenylacetic acid is more readily available and less expensive than its bromo- and fluoro-substituted counterparts.
-
Synthetic Simplicity: The absence of the bromine atom can simplify synthesis and reduce the potential for side reactions.
-
Biological Impact: The bromine atom in this compound provides an additional point for potential interaction with the target protein, which may be crucial for achieving high potency. Bromine can also serve as a handle for further synthetic diversification through cross-coupling reactions.
The decision to include the bromine atom would depend on the specific requirements of the drug discovery program and whether the potential benefits in biological activity outweigh the increased cost and synthetic complexity.
Experimental Protocols and Workflows
To provide a practical context, the following is a detailed, representative protocol for the incorporation of a phenylacetic acid building block into a target molecule via amide coupling.
Experimental Protocol: Amide Coupling of a Phenylacetic Acid Derivative
-
Materials:
-
Phenylacetic acid derivative (e.g., this compound) (1.0 eq)
-
Amine coupling partner (1.0-1.2 eq)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1-1.2 eq)
-
Amine base (e.g., DIPEA or triethylamine) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., DMF or DCM)
-
-
Procedure:
-
Dissolve the phenylacetic acid derivative and the amine coupling partner in the anhydrous solvent in a clean, dry reaction flask.
-
Add the amine base to the reaction mixture and stir for 5-10 minutes at room temperature.
-
In a separate flask, dissolve the coupling agent in the anhydrous solvent.
-
Slowly add the solution of the coupling agent to the reaction mixture containing the acid, amine, and base.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.
-
Workflow for Building Block Selection:
The following diagram illustrates a logical workflow for selecting the optimal halogenated phenylacetic acid building block in the absence of direct comparative experimental data.
Caption: Decision workflow for selecting a halogenated phenylacetic acid building block.
Conclusion
This compound is a valuable and strategically important building block in drug discovery. Its unique halogenation pattern offers the potential for enhanced biological activity and favorable pharmacokinetic properties. While a direct, data-driven comparison of its cost-effectiveness against all possible alternatives is currently limited by the available literature, this guide provides a comprehensive framework for its evaluation.
The ultimate decision to employ this compound will depend on a careful consideration of its cost, synthetic tractability, and, most importantly, its ability to contribute to the desired biological activity profile of the final drug candidate. As more research utilizing this and related building blocks becomes available, a clearer picture of its comparative performance will undoubtedly emerge, further guiding the rational design of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 942282-40-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. nbinno.com [nbinno.com]
- 5. scbt.com [scbt.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 942282-40-8 this compound 4-溴-3-氟苯乙酸 -Win-Win Chemical [win-winchemical.com]
- 8. (4-Bromo-3-fluorophenyl)acetic acid - Amerigo Scientific [amerigoscientific.com]
- 9. 3-Bromo-4-fluorophenylacetic acid | 194019-11-9 [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. chemimpex.com [chemimpex.com]
A Comparative Spectroscopic Guide to 4-Bromo-3-fluorophenylacetic Acid and Its Analogs
In the landscape of pharmaceutical intermediates and fine chemical synthesis, the precise characterization of substituted phenylacetic acids is paramount. These molecules serve as critical building blocks, and their isomeric purity directly impacts the efficacy and safety of the final active pharmaceutical ingredients. This guide provides an in-depth spectroscopic analysis of 4-Bromo-3-fluorophenylacetic acid, a key halogenated intermediate. We will delve into the practical application and interpretation of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Beyond a mere presentation of data, this document serves as a comparative framework. By juxtaposing the spectroscopic signatures of this compound with those of its close structural relatives—4-Bromophenylacetic acid, 4-Chlorophenylacetic acid, and 3-Fluorophenylacetic acid—we aim to equip researchers, scientists, and drug development professionals with the nuanced understanding required for confident structural elucidation and quality control. The methodologies and interpretations that follow are grounded in established principles and validated through comparative data, ensuring a robust and reliable analytical approach.
Fourier-Transform Infrared (FTIR) Spectroscopy: Unveiling Functional Group Vibrations
FTIR spectroscopy is an indispensable tool for the rapid identification of key functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique fingerprint of the compound's covalent bonds.
Experimental Protocol: FTIR Analysis
A standard protocol for acquiring the FTIR spectrum of a solid sample like this compound is as follows:
-
Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~200 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. This method minimizes scattering of the infrared beam.
-
Background Spectrum: A background spectrum of the empty sample compartment is recorded. This allows for the subtraction of atmospheric water and carbon dioxide signals from the sample spectrum.
-
Sample Spectrum: The KBr pellet containing the sample is placed in the spectrometer's sample holder, and the spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Diagram of the FTIR Experimental Workflow
Caption: A simplified workflow for FTIR analysis of a solid sample.
Spectral Interpretation: this compound
The FTIR spectrum of this compound is characterized by several key absorption bands that confirm the presence of the carboxylic acid and substituted aromatic ring functionalities.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3300-2500 | O-H stretch (broad) | Carboxylic Acid | Strong, Broad |
| ~1700 | C=O stretch | Carboxylic Acid | Strong, Sharp |
| ~1600, ~1475 | C=C in-ring stretch | Aromatic Ring | Medium |
| ~1420 | O-H bend | Carboxylic Acid | Medium |
| ~1290 | C-O stretch | Carboxylic Acid | Strong |
| ~1250-1100 | C-F stretch | Aryl Fluoride | Strong |
| ~930 | O-H bend (out-of-plane) | Carboxylic Acid | Medium, Broad |
| Below 800 | C-Br stretch | Aryl Bromide | Medium to Strong |
The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer.[1][2] The strong carbonyl absorption confirms the presence of the carboxylic acid. The C-F and C-Br stretches are also expected in their characteristic regions.
Comparative FTIR Analysis
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound | ~3300-2500 (O-H), ~1700 (C=O), ~1250-1100 (C-F), <800 (C-Br) |
| 4-Bromophenylacetic acid | ~3300-2500 (O-H), ~1700 (C=O), <800 (C-Br)[3] |
| 4-Chlorophenylacetic acid | ~3300-2500 (O-H), ~1700 (C=O), ~800-600 (C-Cl)[4] |
| 3-Fluorophenylacetic acid | ~3300-2500 (O-H), ~1700 (C=O), ~1250-1100 (C-F) |
The primary difference in the FTIR spectra of these analogs lies in the presence and position of the carbon-halogen stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: The appropriate NMR experiment (e.g., ¹H, ¹³C, COSY, HSQC) is selected and the data is acquired.
-
Data Processing: The resulting free induction decay (FID) is Fourier-transformed, and the spectrum is phased and baseline-corrected. Chemical shifts are referenced to TMS (0 ppm).
Diagram of the NMR Experimental Workflow
Caption: A generalized workflow for NMR analysis.
Predicted ¹H NMR Spectrum: this compound
Note: The following data is predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[5] Experimental verification is recommended.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet | 1H | -COOH |
| ~7.5 | Doublet | 1H | Ar-H |
| ~7.3 | Doublet of doublets | 1H | Ar-H |
| ~7.1 | Doublet of doublets | 1H | Ar-H |
| ~3.6 | Singlet | 2H | -CH₂- |
The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a high chemical shift. The benzylic protons will appear as a singlet. The three aromatic protons will exhibit a complex splitting pattern due to spin-spin coupling with each other and with the fluorine atom.
Predicted ¹³C NMR Spectrum: this compound
Note: The following data is predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[5] Experimental verification is recommended.
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | -COOH |
| ~158 (d, ¹JCF) | C-F |
| ~135 | C-CH₂ |
| ~132 | Ar-CH |
| ~125 | Ar-CH |
| ~118 (d, ²JCF) | C-Br |
| ~115 (d, ²JCF) | Ar-CH |
| ~40 | -CH₂- |
The carboxylic acid carbon will be the most downfield signal. The carbon directly attached to the fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF). The other aromatic carbons will also show coupling to the fluorine atom.
Comparative NMR Analysis
| Compound | ¹H NMR (Ar-H, ppm) | ¹H NMR (-CH₂-, ppm) | ¹³C NMR (-COOH, ppm) | ¹³C NMR (-CH₂-, ppm) |
| This compound (Predicted) | ~7.1-7.5 | ~3.6 | ~175 | ~40 |
| 4-Bromophenylacetic acid[4] | ~7.2-7.5 | ~3.6 | ~176 | ~40 |
| 4-Chlorophenylacetic acid | ~7.3 | ~3.6 | ~177 | ~40 |
| 3-Fluorophenylacetic acid | ~7.0-7.4 | ~3.6 | ~176 | ~40 |
The chemical shifts of the methylene and carboxylic acid groups are expected to be similar across these compounds. The primary differences will be in the chemical shifts and splitting patterns of the aromatic protons and carbons due to the varying substitution patterns.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: The sample molecules are ionized, for example, by Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Diagram of the Mass Spectrometry Experimental Workflow
Caption: A schematic of the mass spectrometry experimental process.
Predicted Mass Spectrum: this compound
Note: The following data is predicted based on the analysis of structurally similar compounds and established principles of mass spectrometry. Experimental verification is recommended.
| m/z | Interpretation |
| 232/234 | [M]⁺, Molecular ion peak (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 187/189 | [M - COOH]⁺, Loss of the carboxylic acid group |
| 108 | [M - COOH - Br]⁺, Loss of bromine from the benzyl cation |
| 91 | Tropylium ion (common fragment for benzyl compounds) |
The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with approximately equal intensities. The most likely fragmentation pathway involves the loss of the carboxylic acid group to form a stable benzyl cation.
Comparative Mass Spectrometry Analysis
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound (Predicted) | 232/234 | 187/189, 108, 91 |
| 4-Bromophenylacetic acid[6] | 214/216 | 169/171, 90 |
| 4-Chlorophenylacetic acid | 170/172 | 125/127, 90 |
| 3-Fluorophenylacetic acid | 154 | 109, 91 |
The molecular ion peaks directly reflect the molecular weights of the compounds and the isotopic patterns of the halogens present.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds, the absorption of UV radiation corresponds to π → π* transitions.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Blank Measurement: A cuvette containing only the solvent is placed in the spectrophotometer to record a baseline.
-
Sample Measurement: The cuvette is filled with the sample solution, and the absorbance is measured over a range of wavelengths (typically 200-400 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.
Diagram of the UV-Vis Spectroscopy Workflow
Caption: A basic workflow for UV-Vis spectroscopic analysis.
Predicted UV-Vis Spectrum: this compound
Note: The following data is predicted based on the analysis of structurally similar compounds. Experimental verification is recommended.
| λmax (nm) | Solvent |
| ~270-280 | Ethanol |
The λmax is expected to be in this region due to the π → π* transitions of the substituted benzene ring.
Comparative UV-Vis Analysis
| Compound | λmax (nm) | Solvent |
| This compound (Predicted) | ~270-280 | Ethanol |
| 4-Bromophenylacetic acid | ~275 | Ethanol |
| 4-Chlorophenylacetic acid | ~274 | Ethanol |
| 3-Fluorophenylacetic acid | ~265 | Acidic mobile phase |
The position of the λmax is influenced by the nature and position of the substituents on the aromatic ring.
Conclusion
This guide has provided a comprehensive framework for the spectroscopic analysis of this compound. By combining experimental data with predictions based on closely related analogs, we have established a detailed spectral profile for this important synthetic intermediate. The comparative data for 4-bromophenylacetic acid, 4-chlorophenylacetic acid, and 3-fluorophenylacetic acid further enriches this analysis, offering a valuable resource for distinguishing between these structurally similar compounds. The protocols and interpretive guidance presented herein are intended to empower researchers and analytical scientists in their efforts to ensure the quality and identity of these critical chemical building blocks.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 4-Bromophenylacetic acid(1878-68-8) 1H NMR spectrum [chemicalbook.com]
- 5. Conformational equilibrium of phenylacetic acid and its halogenated analogues through theoretical studies, NMR and IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Bromophenylacetic acid [webbook.nist.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-3-fluorophenylacetic Acid
Welcome to a comprehensive guide on the safe and compliant disposal of 4-Bromo-3-fluorophenylacetic acid. In drug discovery and development, our work's integrity extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle. This guide is structured to provide not just procedural steps but the underlying scientific rationale, ensuring that safety and compliance are second nature in your laboratory operations. As your partner in research, we are committed to providing value that transcends the product itself, fostering a culture of safety and responsibility.
The Imperative of Proper Disposal: A Hazard and Risk Assessment
This compound is a halogenated organic acid. Its chemical structure necessitates a stringent disposal protocol due to a combination of its acidic nature and the environmental persistence of halogenated compounds. While specific toxicity data for this compound is limited, the hazards can be reliably inferred from Safety Data Sheets (SDS) of structurally similar chemicals like 4-Bromophenylacetic acid and 4-Fluorophenylacetic acid.[1][2]
These compounds are consistently classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4] The primary risk lies in direct contact with the solid material or inhalation of its dust. Therefore, all handling and disposal procedures must be designed to mitigate these exposure pathways.
Table 1: Hazard Profile and Key Safety Data
| Hazard Classification | Description | Rationale & Implication |
|---|---|---|
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[2] | The acidic nature and presence of halogens can irritate the skin upon contact. Prolonged exposure should be avoided. |
| Serious Eye Damage/Irritation | Category 2/2A: Causes serious eye irritation.[1][3] | Direct contact with eyes can cause significant damage. Eye protection is non-negotiable. |
| Target Organ Toxicity | Category 3: May cause respiratory irritation.[1][2] | Inhalation of dust can irritate the respiratory tract. Handling must occur in a well-ventilated area, preferably a fume hood. |
| Chemical Class | Halogenated Organic Compound | Halogenated wastes are specifically regulated due to their potential to form persistent pollutants. They require segregation from non-halogenated waste streams.[5][6][7] |
The First Line of Defense: Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, the appropriate PPE must be donned. This is not merely a procedural checkbox; it is a critical system to prevent chemical exposure.
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Best Practices |
|---|---|---|
| Eyes/Face | Safety Goggles & Face Shield | Goggles must provide a complete seal. A face shield worn over goggles is mandatory during procedures with a high risk of splashes or dust generation, such as spill clean-up.[8][9] |
| Hands | Double Nitrile Gloves | For incidental contact, double-gloving with nitrile gloves provides robust protection. For direct handling or spill cleanup, heavy-duty neoprene or butyl rubber gloves are recommended. Gloves must be changed immediately upon contamination.[10] |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat protects skin and personal clothing from contamination. Ensure it is made of an appropriate material like Nomex® or 100% cotton.[8][9] |
| Feet | Closed-Toe Shoes | Shoes must be made of a non-porous material to protect feet from spills.[9] |
Causality Behind PPE Choices:
-
Double-Gloving: The outer glove absorbs the initial contamination, while the inner glove provides a secondary barrier, protecting the skin during the removal of the contaminated outer glove.
-
Face Shield over Goggles: Goggles protect against direct splashes into the eyes, while the face shield protects the entire face from contact, which is critical for corrosive and irritating substances.
Spill Management: A Rapid and Methodical Response
Accidents happen. A well-rehearsed spill response plan is the hallmark of a safe laboratory. For a solid organic acid like this compound, the procedure focuses on neutralization and absorption.
Step-by-Step Spill Cleanup Protocol:
-
Alert and Isolate: Immediately alert personnel in the vicinity. If the spill is large or generates significant dust, evacuate the immediate area. Restrict access to the contaminated zone.
-
Assess and Don PPE: Before approaching the spill, ensure you are wearing the full PPE outlined in Table 2.
-
Contain the Spill: Prevent the spread of the solid material. For small spills, this may simply involve working carefully from the outside in.
-
Neutralize the Acid: Gently cover the spill with a weak base such as sodium bicarbonate or soda ash.[11][12] Apply the neutralizer from the outer edges of the spill towards the center.[12] Avoid using strong bases, which can cause a violent, exothermic reaction. The logic here is to gently neutralize the acidic hazard, making the material safer to handle.
-
Absorb and Collect: Once any potential reaction (fizzing) has ceased, use an inert absorbent material like vermiculite or clay-based kitty litter to absorb the neutralized residue.[13] This mixture should be carefully swept or scooped into a designated, compatible container for hazardous waste.[1] Do not use a brush, as it can create aerosols; use cardboard or a plastic scoop.
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water. All materials used for cleanup (gloves, absorbent pads, scoops) are now considered hazardous waste and must be disposed of accordingly.[10]
-
Label and Dispose: The container holding the spill cleanup residue must be sealed, clearly labeled as "Hazardous Waste" with the chemical name and date, and moved to your facility's satellite accumulation area (SAA).
The Core Directive: Waste Segregation and Disposal Workflow
The proper disposal of this compound hinges on one critical principle: correct waste segregation . As a halogenated organic compound, it must never be mixed with non-halogenated solvent waste or disposed of down the drain.[6][8][14] Mixing waste streams can lead to dangerous chemical reactions, complicates the final disposal process, and significantly increases disposal costs.[6]
The following workflow provides a self-validating system for ensuring proper segregation and collection.
Caption: Waste Segregation and Collection Workflow.
Step-by-Step Disposal Protocol:
-
Identification: Identify the waste as this compound, a halogenated organic compound.
-
Segregation: All waste contaminated with this chemical, including unused solid, solutions, and contaminated labware (e.g., weigh boats, gloves, paper towels), must be placed in a container specifically designated for Halogenated Organic Waste .[6][8]
-
Container Requirements: The waste container must be in good condition, made of a chemically compatible material (e.g., polyethylene for acidic waste), and have a secure, threaded cap to prevent leaks and spills.[8]
-
Labeling: The container must be clearly labeled before the first drop of waste is added.[8] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound" (avoid abbreviations)
-
An accurate list of all contents if it is a mixed waste stream
-
-
Accumulation: Keep the waste container sealed at all times, except when actively adding waste.[6][8] Store the container in your lab's designated Satellite Accumulation Area (SAA), away from incompatible materials like strong bases or oxidizing agents.[1][15][16]
-
Final Disposal: Once the container is full, or as per your institution's policy, arrange for it to be collected by your certified Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a permitted facility.
By adhering to this structured protocol, you ensure the safe handling, compliant storage, and proper final disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. View Document - California Code of Regulations [govt.westlaw.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. enhs.uark.edu [enhs.uark.edu]
- 12. ehs.gatech.edu [ehs.gatech.edu]
- 13. qmul.ac.uk [qmul.ac.uk]
- 14. mn.uio.no [mn.uio.no]
- 15. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 16. ehs.utk.edu [ehs.utk.edu]
A Researcher's Guide to the Safe Handling of 4-Bromo-3-fluorophenylacetic Acid
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides a detailed protocol for the safe handling of 4-Bromo-3-fluorophenylacetic acid, a compound often utilized as a building block in the synthesis of novel therapeutic agents. As Senior Application Scientists, our goal is to empower you with the knowledge to not only follow safety procedures but to understand the rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Profile of this compound
This compound is a substituted phenylacetic acid derivative. While comprehensive toxicological data may be limited, analogous compounds and available safety data sheets (SDS) indicate that it should be handled as a hazardous substance. The primary hazards associated with this compound are:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
Given these hazards, the implementation of stringent safety measures is not merely a recommendation but a necessity for the well-being of laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigate the risks of exposure to this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.
| PPE Category | Type | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3] This is crucial to prevent contact with the eyes, which can cause serious irritation.[1][2] |
| Hand Protection | Chemically resistant gloves. | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contamination.[4] |
| Skin and Body Protection | Laboratory coat. | A lab coat provides a removable barrier to protect against accidental spills and contamination of personal clothing.[5][6] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | This is to minimize the inhalation of dust or aerosols, which can cause respiratory tract irritation.[2][6] |
It is imperative to consult the specific Safety Data Sheet (SDS) for the this compound you are using, as recommendations may vary between suppliers.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your experiments.
1. Preparation and Engineering Controls:
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control exposure.[6][7]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[8]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for acidic and corrosive materials.
2. Handling Procedure:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.[9][10]
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles.
-
Dissolving: When preparing solutions, slowly add the this compound to the solvent to avoid splashing. If diluting a concentrated acidic solution, always add the acid to water, never the other way around, to prevent a potentially violent exothermic reaction.[6][7][9]
-
Heating: If heating is required, do so in a well-ventilated fume hood to capture any vapors that may be generated.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of any dust or vapors.[3]
3. Post-Handling and Decontamination:
-
Hand Washing: After handling is complete and before leaving the laboratory, wash your hands thoroughly with soap and water.[2][6]
-
Work Surface Decontamination: Decontaminate the work area by wiping it down with an appropriate cleaning agent.
-
Equipment Cleaning: Thoroughly clean all glassware and equipment that came into contact with the chemical.
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, disposable gloves, and contaminated labware, should be collected in a designated, properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name and associated hazards.
-
Disposal Protocol: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][11] Seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1][12] Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12][13]
-
Spill: In case of a small spill, alert personnel in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[13] For large spills, evacuate the area and contact your institution's EHS department.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. westliberty.edu [westliberty.edu]
- 5. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 6. research.arizona.edu [research.arizona.edu]
- 7. scienceequip.com.au [scienceequip.com.au]
- 8. assets.lgcstandards.com [assets.lgcstandards.com]
- 9. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. lobachemie.com [lobachemie.com]
- 13. aksci.com [aksci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
